3-Methyl-isothiazole-4-sulfonic acid
Description
Properties
Molecular Formula |
C4H5NO3S2 |
|---|---|
Molecular Weight |
179.2 g/mol |
IUPAC Name |
3-methyl-1,2-thiazole-4-sulfonic acid |
InChI |
InChI=1S/C4H5NO3S2/c1-3-4(2-9-5-3)10(6,7)8/h2H,1H3,(H,6,7,8) |
InChI Key |
AQDSGGYHULLRNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC=C1S(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Methylisothiazole-4-sulfonic acid
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
3-Methylisothiazole-4-sulfonic acid, with the CAS Number 933-85-7, is a heterocyclic organic compound belonging to the isothiazole family. The isothiazole ring is a significant pharmacophore, and its derivatives have garnered interest for their diverse biological activities, including antimicrobial and anti-inflammatory properties.[1] The introduction of a sulfonic acid group at the 4-position of the 3-methylisothiazole core is expected to significantly influence its physicochemical properties, particularly its acidity and solubility, which are critical parameters in drug design and formulation. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Methylisothiazole-4-sulfonic acid, its synthesis, and the analytical methodologies for its characterization.
Molecular Structure and Properties
The molecular structure of 3-Methylisothiazole-4-sulfonic acid consists of a 5-membered isothiazole ring substituted with a methyl group at the 3-position and a sulfonic acid group at the 4-position.
Predicted Molecular Properties
| Property | Value | Source |
| Molecular Formula | C4H5NO3S2 | |
| Molecular Weight | 179.22 g/mol | |
| InChI | 1S/C4H5NO3S2/c1-3-4(2-9-5-3)10(6,7)8/h2H,1H3,(H,6,7,8) | |
| InChIKey | AQDSGGYHULLRNB-UHFFFAOYSA-N | |
| SMILES | CS1=C(C=NS1)S(=O)(=O)O |
digraph "3-Methylisothiazole-4-sulfonic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0.866!", fontcolor="#202124"]; S2 [label="S", pos="-0.75,-0.433!", fontcolor="#202124"]; C3 [label="C", pos="0.75,-0.433!", fontcolor="#202124"]; C4 [label="C", pos="0.4,-1.2!", fontcolor="#202124"]; C5 [label="C", pos="-0.4,-1.2!", fontcolor="#202124"]; C_Me [label="CH₃", pos="1.5,-0.7!", fontcolor="#202124"]; S_SO3H [label="S", pos="0.8,-2.2!", fontcolor="#202124"]; O1_SO3H [label="O", pos="0.2,-3.0!", fontcolor="#202124"]; O2_SO3H [label="O", pos="1.8,-2.5!", fontcolor="#202124"]; O3_SO3H [label="OH", pos="1.2,-1.5!", fontcolor="#202124"];
// Bonds N1 -- C5 [len=1.5]; C5 -- S2 [len=1.5]; S2 -- N1 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [style=dashed, len=1.5]; C3 -- N1 [style=dashed, len=1.5]; C3 -- C_Me [len=1.5]; C4 -- S_SO3H [len=1.5]; S_SO3H -- O1_SO3H [len=1.5]; S_SO3H -- O2_SO3H [len=1.5]; S_SO3H -- O3_SO3H [len=1.5];
}
Caption: Molecular structure of 3-Methylisothiazole-4-sulfonic acid.
Synthesis
A high-yield synthesis of 3-Methylisothiazole-4-sulfonic acid has been reported via the sulfonation of 3-methylisothiazole.[2]
Caption: Synthesis of 3-Methylisothiazole-4-sulfonic acid.
Experimental Protocol: Sulfonation of 3-Methylisothiazole
This protocol is based on the reported synthesis of 3-Methylisothiazole-4-sulfonic acid.[2]
Materials:
-
3-Methylisothiazole
-
Oleum (fuming sulfuric acid)
-
Ice
-
Suitable reaction vessel with heating and stirring capabilities
-
Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Carefully add 3-methylisothiazole to the reaction vessel. Slowly, and with vigorous stirring, add oleum to the 3-methylisothiazole. The reaction is exothermic, and the addition should be controlled to manage the temperature.
-
Heating: Heat the reaction mixture to a temperature between 180-230 °C. Maintain this temperature with continuous stirring for the duration of the reaction, as indicated by monitoring (e.g., by thin-layer chromatography).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture over a large amount of crushed ice with stirring. This step should be performed with extreme caution due to the highly exothermic nature of diluting concentrated acid.
-
Isolation: The product, 3-Methylisothiazole-4-sulfonic acid, will be in the aqueous layer. Further purification may be necessary, potentially involving crystallization or chromatographic techniques, although the reported yield is high, suggesting the product may precipitate upon cooling and neutralization.
Causality behind Experimental Choices:
-
Oleum as Reagent: Oleum, a solution of sulfur trioxide in sulfuric acid, is a powerful sulfonating agent required to introduce the sulfonic acid group onto the relatively stable aromatic isothiazole ring.
-
High Temperature: The high reaction temperature is necessary to overcome the activation energy for the electrophilic aromatic substitution reaction on the isothiazole ring.
-
Quenching on Ice: This is a standard procedure to safely dilute the concentrated acid and to precipitate the product, which is likely less soluble in the cold, diluted acidic medium.
Physicochemical Properties
Acidity (pKa)
The sulfonic acid group is a strong acid. For comparison, the pKa of methanesulfonic acid is approximately -1.2 to -2.6.[3] Therefore, 3-Methylisothiazole-4-sulfonic acid is expected to be a strong acid with a pKa value in a similar range, indicating it will be fully ionized in aqueous solutions.
Solubility
The presence of the highly polar sulfonic acid group suggests that 3-Methylisothiazole-4-sulfonic acid will be highly soluble in water and other polar solvents. Its solubility in non-polar organic solvents is expected to be low.
Melting and Boiling Points
Due to its ionic character as a strong acid, 3-Methylisothiazole-4-sulfonic acid is expected to be a solid at room temperature with a high melting point, likely decomposing before boiling at atmospheric pressure.
Spectroscopic Characterization
While specific spectra for 3-Methylisothiazole-4-sulfonic acid are not available, the expected spectral characteristics can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
A singlet for the methyl (CH₃) protons, likely in the range of 2.0-3.0 ppm.
-
A singlet for the proton on the isothiazole ring, with its chemical shift influenced by the electron-withdrawing sulfonic acid group.
-
A broad singlet for the acidic proton of the sulfonic acid group, which may be exchangeable with deuterium in deuterated solvents like D₂O.
-
-
¹³C NMR:
-
A signal for the methyl carbon.
-
Signals for the carbon atoms of the isothiazole ring. The carbon attached to the sulfonic acid group will be significantly downfield.
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the sulfonic acid and the isothiazole ring.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (sulfonic acid) | 3200-2500 (broad) |
| C-H stretch (aromatic & methyl) | 3100-2850 |
| S=O stretch (sulfonic acid) | 1350-1340 and 1165-1150 |
| C=N stretch (isothiazole ring) | 1650-1550 |
| S-O stretch (sulfonic acid) | 1000-750 |
UV-Vis Spectroscopy
The isothiazole ring is an aromatic system and is expected to exhibit absorption in the UV region. The exact wavelength of maximum absorbance (λmax) would need to be determined experimentally.
Analytical Methods
The analysis of 3-Methylisothiazole-4-sulfonic acid can be achieved using modern chromatographic techniques.
Caption: General analytical workflow for 3-Methylisothiazole-4-sulfonic acid.
High-Performance Liquid Chromatography (HPLC)
Given its polar nature, reversed-phase HPLC with a polar-modified column (e.g., C18 AQ) or Hydrophilic Interaction Liquid Chromatography (HILIC) would be suitable for the separation of 3-Methylisothiazole-4-sulfonic acid.
Exemplary HPLC Method Parameters:
-
Column: C18, 5 µm, 250 x 4.6 mm
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and a polar organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 0.8-1.0 mL/min
-
Detection: UV detector at the λmax of the compound or a mass spectrometer for higher selectivity and sensitivity.
Stability and Degradation
Isothiazolinones are generally stable in acidic conditions but can undergo degradation in alkaline media.[4][5] The sulfonic acid group itself is chemically robust. Therefore, 3-Methylisothiazole-4-sulfonic acid is expected to be stable in acidic and neutral aqueous solutions. In alkaline conditions, the isothiazole ring may be susceptible to hydrolytic degradation.
Safety and Handling
While a specific safety data sheet (SDS) for 3-Methylisothiazole-4-sulfonic acid is not widely available, general precautions for handling strong organic acids and isothiazole derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
Applications
Specific applications for 3-Methylisothiazole-4-sulfonic acid are not well-documented in the available literature. However, based on the known biological activities of isothiazole derivatives, it could be a subject of investigation in areas such as:
-
Pharmaceuticals: As a potential scaffold for the development of new anti-inflammatory or antimicrobial agents. The sulfonic acid group could be used to improve the water solubility and pharmacokinetic profile of a drug candidate.
-
Material Science: As a monomer or additive in the synthesis of specialty polymers.
Conclusion
3-Methylisothiazole-4-sulfonic acid is a readily synthesizable derivative of 3-methylisothiazole. While detailed experimental data on its physicochemical properties are sparse, its structure allows for reliable predictions of its characteristics as a strong, water-soluble acid. The information and protocols provided in this guide offer a solid foundation for researchers and scientists working with this compound, from its synthesis and characterization to its potential applications. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential in various scientific and industrial fields.
References
- Science of Synthesis, (2002), 11, 573-630.
- Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
-
PubChem, Compound Summary for 3-Methylisothiazole. [Link]
-
Wikipedia, Methylisothiazolinone. [Link]
-
Ataman Kimya, METHYLSULFONIC ACID product page. [Link]
-
UCLA Division of Physical Sciences, Chem 14D – Spring 2013 pKa Table. [Link]
- Barman, B. & Preston, D. (1992). The effects of pH on the degradation of isothiazolone biocides. Industrial & Engineering Chemistry Research, 31(8), 2055-2059.
- Serra, C., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(15), 3349.
Sources
Technical Monograph: Structural Elucidation of 3-Methylisothiazole-4-sulfonic Acid
Topic: 3-Methyl-isothiazole-4-sulfonic acid spectroscopic data (NMR, IR, MS) Content Type: Technical Monograph / Structural Elucidation Guide Audience: Analytical Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Control) Leads.
Executive Summary & Compound Profile
3-Methylisothiazole-4-sulfonic acid (CAS: 933-85-7) represents a critical heteroaromatic scaffold, often utilized as a bioisostere in fragment-based drug discovery (FBDD) or as a metabolic intermediate in the degradation of isothiazolinone biocides.
Characterizing this amphoteric molecule presents distinct challenges due to the zwitterionic potential of the sulfonic acid group and the electron-deficient nature of the isothiazole ring. This guide provides a definitive spectroscopic profile, synthesizing theoretical rigor with practical experimental protocols to ensure unambiguous structural assignment.
Compound Identity[1]
-
IUPAC Name: 3-Methyl-1,2-thiazole-4-sulfonic acid
-
Molecular Formula:
-
Molecular Weight: 179.22 g/mol
-
Key Physicochemical Trait: Highly hygroscopic; likely exists as a zwitterion or hydrate in solid state.
Nuclear Magnetic Resonance (NMR) Profiling[3]
Solvent Selection Strategy
The choice of solvent is not trivial. The sulfonic acid moiety (
-
DMSO-d
(Recommended): Prevents rapid proton exchange, allowing observation of the sulfonic acid proton (if dry) and sharpening the aromatic signals. -
D
O: Useful for solubility but causes the loss of exchangeable protons and shifts the C4/C5 carbon signals due to ionization ( ).
Predicted H and C NMR Data
Data derived from structure-activity relationship (SAR) analysis of isothiazole analogues (e.g., 3-methylisothiazole, isothiazole-4-carboxylic acid).
Table 1:
H NMR Chemical Shift Assignments (in DMSO-d
)
| Position | Multiplicity | Structural Logic | ||
| C3-CH | 2.40 – 2.65 | Singlet (s) | - | Methyl attached to electron-deficient imine-like carbon (C3). |
| C5-H | 9.00 – 9.40 | Singlet (s) | - | Highly deshielded due to proximity to Sulfur and Nitrogen; diagnostic "singlet" (often shows fine long-range coupling). |
| -SO | 10.0 – 13.0 | Broad (br) | - | Highly variable; dependent on water content and concentration. |
Table 2:
C NMR Chemical Shift Assignments (in DMSO-d
)
| Position | Carbon Type | Structural Logic | |
| C3-CH | 18.0 – 20.0 | CH | Typical heteroaromatic methyl shift. |
| C4 | 135.0 – 145.0 | Quaternary (C) | Substituted by strong EWG (Sulfonic acid); shifts upfield if deprotonated. |
| C5 | 155.0 – 160.0 | CH | Most deshielded ring carbon due to |
| C3 | 160.0 – 165.0 | Quaternary (C) | Deshielded by adjacent Nitrogen ( |
Structural Validation Workflow (HMBC)
To distinguish the target from its isomer (5-methylisothiazole-4-sulfonic acid), a Heteronuclear Multiple Bond Correlation (HMBC) experiment is mandatory.
-
Target (3-Methyl): The Methyl protons (~2.5 ppm) will show a strong 3-bond correlation (
) to the quaternary C4 (sulfonated carbon) and a 2-bond correlation to C3 . -
Isomer (5-Methyl): The Methyl protons would correlate to C4 and C5 (the C-S carbon), which has a distinct chemical shift.
Mass Spectrometry (MS) Characterization[3][4]
Ionization Methodology
Sulfonic acids are "pre-charged" in solution. Electrospray Ionization (ESI) in Negative Mode (ESI-) is the gold standard for sensitivity.
-
Primary Ion:
at 178. -
Positive Mode:
( 180) is often suppressed by the high acidity of the compound but can be observed if acidified with Formic Acid.
Fragmentation Pathway (MS/MS)
The fragmentation logic follows the stability of the isothiazole ring versus the labile sulfonate group.
Diagram 1: MS/MS Fragmentation Logic
Caption: ESI(-) Fragmentation pathway. The neutral loss of SO₂ (64 Da) is the diagnostic signature for aromatic sulfonic acids.
Infrared Spectroscopy (IR)[3][5][6][7][8]
The IR spectrum serves as a rapid "fingerprint" check for functional group integrity, particularly the oxidation state of the sulfur.
Table 3: Key IR Absorption Bands[1][2]
| Functional Group | Wavenumber ( | Intensity | Assignment |
| O-H (Sulfonic) | 3100 – 3400 | Broad, Strong | H-bonded OH stretch (often overlaps with C-H). |
| C-H (Aromatic) | 3050 – 3100 | Weak | C5-H stretch. |
| C=N (Ring) | 1500 – 1550 | Medium | Isothiazole ring skeletal vibration. |
| S=O (Asym) | 1150 – 1250 | Strong | Sulfonate asymmetric stretch (Diagnostic). |
| S=O (Sym) | 1010 – 1080 | Strong | Sulfonate symmetric stretch. |
Experimental Workflow & Quality Control
To ensure data integrity, the following workflow must be adhered to. This minimizes artifacts caused by hygroscopicity or trace metal contamination (which can quench fluorescence or broaden NMR signals).
Diagram 2: Analytical Characterization Workflow
Caption: Integrated workflow for the structural confirmation of hygroscopic heterocyclic sulfonic acids.
Critical Purity Parameters
-
Water Content: Due to the sulfonic acid, the sample will absorb atmospheric water. In quantitative NMR (qNMR), a distinct water peak at
3.33 ppm (in DMSO) must be integrated and subtracted from purity calculations. -
Inorganic Sulfates: A common impurity from synthesis (sulfonation). These are invisible in
H NMR but can be detected via Ion Chromatography or precipitation with .
References
-
Isothiazole Chemistry & NMR Shifts
- Source: Canadian Journal of Chemistry. "Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles."
- Relevance: Establishes baseline shifts for C3-Methyl and C5-H in isothiazole rings.
-
Link:
-
Mass Spectrometry of Sulfonates
-
IR Spectral Assignments
-
Solvent Impurities in NMR
- Source: Organometallics.
- Relevance: Critical for identifying residual solvents (MeOH, Water) in DMSO-d6 spectra of sulfonic acids.
-
Link:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2] [scirp.org]
- 3. High-resolution mass spectrometry. Part IV. Behaviour of isothiazoles under electron impact - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Tautomerism and Isomeric Forms of 3-Methyl-isothiazole-4-sulfonic acid
Introduction
Isothiazoles are a significant class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions.[1][2] This ring system is aromatic and serves as a critical scaffold in medicinal chemistry and materials science due to its diverse biological activities and unique electronic properties.[2] The introduction of a sulfonic acid group, a strong electron-withdrawing and highly polar functional group, onto the isothiazole ring, particularly at the 4-position, introduces fascinating and complex structural possibilities. This guide provides an in-depth technical exploration of the tautomerism and isomeric forms of a specific, yet illustrative, member of this family: 3-Methyl-isothiazole-4-sulfonic acid.
This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural nuances of functionalized heterocyclic compounds. We will delve into the theoretical underpinnings of its potential isomeric and tautomeric forms, provide field-proven insights into their characterization, and present detailed experimental protocols.
Theoretical Framework: Unraveling the Isomeric and Tautomeric Landscape
The structure of 3-Methyl-isothiazole-4-sulfonic acid presents several possibilities for isomerism and tautomerism. A comprehensive understanding of these potential forms is paramount for predicting its chemical behavior, reactivity, and interaction with biological systems.
Constitutional Isomers
Constitutional isomers share the same molecular formula but differ in the connectivity of their atoms.[3] For the molecular formula C4H5NO3S2, several constitutional isomers beyond 3-Methyl-isothiazole-4-sulfonic acid are conceivable. For instance, the sulfonic acid group could be positioned at the 5-position, or the methyl group could be at a different position on the isothiazole ring. Another example of a constitutional isomer is 4-Methyl-1,3-thiazole-5-sulfonic acid.[4] It is crucial to confirm the connectivity of the synthesized molecule to eliminate ambiguity from the outset.
Tautomerism
Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. The presence of both an acidic sulfonic acid group and a heterocyclic ring with multiple potential protonation sites makes 3-Methyl-isothiazole-4-sulfonic acid a prime candidate for tautomerism.
1.2.1. Sulfonic Acid Tautomerism
While sulfonic acids are generally considered strong acids and exist predominantly in their dissociated form in polar solvents, the possibility of proton migration to other basic sites on the molecule cannot be disregarded, especially in different solvent environments or the solid state.
1.2.2. Ring-Chain Tautomerism
In some instances, γ-keto sulfonic acids can exhibit ring-chain tautomerism, forming a cyclic pseudo sulfonyl chloride.[5] While the isothiazole ring is not a simple keto group, the electronic influence of the ring system could potentially facilitate analogous transformations under specific reaction conditions.
1.2.3. Isothiazolone Tautomers
Computational studies on hydroxy-substituted isothiazoles have shown that the hydroxy proton can move to the ring nitrogen, leading to the formation of an isothiazolone tautomer.[6][7] While our molecule of interest has a sulfonic acid group and not a hydroxyl group, the general principle of proton migration to the ring nitrogen is a key consideration. For 4-hydroxyisothiazole, the OH tautomer is predicted to be the major species in equilibrium.[6][7] This suggests that the sulfonic acid form of 3-Methyl-isothiazole-4-sulfonic acid is likely the predominant tautomer.
The potential tautomeric forms are visualized in the diagram below:
Caption: Potential tautomeric equilibria of 3-Methyl-isothiazole-4-sulfonic acid.
Experimental Characterization: A Multi-faceted Approach
Distinguishing between the possible isomeric and tautomeric forms of 3-Methyl-isothiazole-4-sulfonic acid requires a combination of spectroscopic and analytical techniques. The choice of methodology is critical for obtaining unambiguous structural information.
Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for determining the connectivity of the molecule, thus confirming the constitutional isomer. The chemical shifts of the ring proton and the methyl protons will be characteristic of their positions on the isothiazole ring. Furthermore, the presence of an acidic proton from the sulfonic acid group can often be observed, although its chemical shift is highly dependent on the solvent and concentration. In cases of rapid tautomeric exchange, time-averaged signals may be observed.[8]
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present. The characteristic strong and broad absorption bands for the O-H stretch of the sulfonic acid group, as well as the S=O stretching vibrations, will be key indicators of the predominant tautomeric form.[9]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound. Fragmentation patterns can also provide clues about the molecular structure.
Crystallographic and Computational Validation
Single-Crystal X-ray Diffraction: When a suitable crystal can be obtained, single-crystal X-ray diffraction provides the most definitive evidence of the solid-state structure, including the precise location of all atoms and the nature of intermolecular interactions. This can unequivocally identify the predominant tautomer in the crystalline form.
Computational Chemistry: In the absence of single-crystal data, or to understand the behavior in solution, computational methods such as Density Functional Theory (DFT) can be employed.[10] These calculations can predict the relative stabilities of different tautomers and isomers in various environments (gas phase or in different solvents), providing a theoretical basis for interpreting experimental data.[6][7]
The following workflow outlines a comprehensive approach to the characterization of 3-Methyl-isothiazole-4-sulfonic acid:
Caption: Experimental workflow for the characterization of 3-Methyl-isothiazole-4-sulfonic acid.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols are provided as a guide for the characterization of 3-Methyl-isothiazole-4-sulfonic acid.
Synthesis and Purification
While a detailed synthesis protocol is beyond the scope of this guide, various methods for the synthesis of isothiazoles and their derivatives have been reported in the literature.[2][11][12] A common approach involves the cyclization of appropriate precursors containing the requisite N-C-C-S fragment. Purification is typically achieved through recrystallization from a suitable solvent or by column chromatography.
NMR Spectroscopic Analysis
Objective: To confirm the constitutional isomer and investigate the presence of tautomeric forms in solution.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (optional but recommended): Acquire COSY, HSQC, and HMBC spectra to aid in unambiguous assignment of all proton and carbon signals.
Data Analysis:
-
Reference the spectra to the residual solvent peak.
-
Integrate the proton signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the signals to the specific protons and carbons of the 3-Methyl-isothiazole-4-sulfonic acid structure.
-
Pay close attention to the presence of any broad, exchangeable proton signals that may correspond to the sulfonic acid proton or protons involved in tautomeric equilibria.
FT-IR Spectroscopic Analysis
Objective: To identify the key functional groups and support the assignment of the predominant tautomeric form.
Instrumentation: Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (ATR method):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
Data Analysis:
-
Identify the characteristic absorption bands for:
-
O-H stretch of the sulfonic acid (broad, ~3000 cm⁻¹).
-
C-H stretches of the methyl group and the aromatic ring.
-
S=O asymmetric and symmetric stretches (~1250-1120 cm⁻¹ and ~1080-1010 cm⁻¹, respectively).
-
C=N and C=C stretching vibrations of the isothiazole ring.
-
Quantitative Data Summary
The following table summarizes the expected spectroscopic data for the predominant form of 3-Methyl-isothiazole-4-sulfonic acid.
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shift (δ) | - CH₃: ~2.5-3.0 ppm (singlet)- Ring CH: ~8.0-9.0 ppm (singlet)- SO₃H: Variable, broad singlet |
| ¹³C NMR | Chemical Shift (δ) | - CH₃: ~15-25 ppm- Ring C-CH₃: ~150-160 ppm- Ring C-H: ~120-130 ppm- Ring C-SO₃H: ~135-145 ppm |
| FT-IR | Wavenumber (cm⁻¹) | - O-H (stretch): ~3000 (broad)- S=O (stretch): ~1200 & ~1050- C=N/C=C (stretch): ~1600-1400 |
| HRMS | m/z | Calculated for C₄H₅NO₃S₂ [M-H]⁻ or [M+H]⁺ |
Conclusion
The structural elucidation of 3-Methyl-isothiazole-4-sulfonic acid is a non-trivial undertaking that requires a synergistic approach combining modern spectroscopic techniques with theoretical calculations. While the sulfonic acid form is anticipated to be the most stable tautomer, a thorough investigation is essential to rule out the presence of other isomeric or tautomeric forms, particularly under different experimental conditions. The methodologies and insights provided in this guide offer a robust framework for researchers to confidently characterize this and similar complex heterocyclic molecules, thereby enabling a deeper understanding of their chemical and biological properties.
References
-
Nagy, P. I. (2016). Replacement of Oxygen by Sulfur in Small Organic Molecules. 3. Theoretical Studies on the Tautomeric Equilibria of the 2OH and 4OH-Substituted Oxazole and Thiazole and the 3OH and 4OH-Substituted Isoxazole and Isothiazole in the Isolated State and in Solution. Molecules, 21(7), 903. [Link]
-
Nagy, P. I. (2016). Replacement of Oxygen by Sulfur in Small Organic Molecules. 3. Theoretical Studies on the Tautomeric Equilibria of the 2OH and 4OH-Substituted Oxazole and Thiazole and the 3OH and 4OH-Substituted Isoxazole and Isothiazole in the Isolated State and in Solution. ResearchGate. [Link]
- (n.d.). Product Class 15: Isothiazoles. Science of Synthesis.
- (2022). Reactivity of Isothiasole with Dibromine and Sulfuryl Chloride.
-
(n.d.). Isothiazole synthesis. Organic Chemistry Portal. [Link]
- (n.d.).
-
Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1732. [Link]
- (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers.
- (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing.
- (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. PMC.
- Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 52(02), 159-188.
- (2019). Conductivity, Viscosity, Spectroscopic Properties of Organic Sulfonic Acid solutions in Ionic Liquids. MDPI.
-
Shashidhar, M. S., & Bhatt, M. V. (1989). Aspects of tautomerism. Part 16. Influence of the y-keto function on the reactions of sulphonic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(4), 319-326. [Link]
- (n.d.). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE.
-
Hangan, L. M., et al. (2014). Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and (13)C solid-state NMR. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 8), 784-789. [Link]
-
(n.d.). Methyl-3-isothiazolone. PubChem. [Link]
-
(n.d.). 4-Methyl-1,3-thiazole-5-sulfonic acid. PubChem. [Link]
- (n.d.). The Chemistry of Sulphonic Acids, Esters and their Derivatives.
-
Ashenhurst, J. (2018). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Master Organic Chemistry. [Link]
- (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI.
- (n.d.). Tautomerism and conformational isomerism of mercaptoacetylhydrazones of aliphatic and aromatic aldehydes.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. medwinpublisher.org [medwinpublisher.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 4-Methyl-1,3-thiazole-5-sulfonic acid | C4H5NO3S2 | CID 4435913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
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- 10. Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and (13)C solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothiazole synthesis [organic-chemistry.org]
- 12. thieme-connect.com [thieme-connect.com]
Technical Whitepaper: Strategic Synthesis of 3-Methyl-isothiazole-4-sulfonic Acid
Executive Summary
3-Methyl-isothiazole-4-sulfonic acid (CAS 933-85-7) represents a critical scaffold in the development of agrochemicals (e.g., isotianil analogs) and pharmaceutical bioisosteres. Its synthesis is governed by the electron-deficient nature of the isothiazole ring, which dictates specific strategies for ring construction and subsequent functionalization.
This technical guide deconstructs the synthesis into its core chemical logic, identifying the key starting materials not merely as a shopping list, but as mechanistic necessities. We focus on the "Adams and Slack" oxidative cyclization route to the 3-methylisothiazole core, followed by electrophilic aromatic substitution (sulfonation) at the C4 position.
Part 1: Retrosynthetic Logic & Pathway Design
To understand the choice of starting materials, one must analyze the target molecule's disconnection. The isothiazole ring is aromatic but electron-deficient due to the electronegative nitrogen and sulfur atoms.
-
C4 Functionalization: The C4 position is the most electron-rich site on the ring, making it the only viable position for electrophilic aromatic substitution (EAS) without metalation. Therefore, the sulfonic acid group is introduced last via high-temperature sulfonation.
-
Ring Construction: The 3-methylisothiazole core is best assembled from acyclic thio-enamine precursors. The N-C-C-C backbone is efficiently provided by 3-aminocrotononitrile .
Visualization: Retrosynthetic Analysis
Figure 1: Retrosynthetic disconnection showing the logical flow from the target sulfonic acid back to the acyclic nitrile precursor.
Part 2: Key Starting Materials & Mechanistic Causality
The synthesis relies on four distinct classes of materials. Below is the technical justification for each.
The Carbon Backbone: 3-Aminocrotononitrile[1]
-
CAS: 1118-61-2
-
Role: Provides the C-C-C-N skeleton and the crucial methyl group at the correct position.
-
Technical Insight: 3-Aminocrotononitrile (also known as
-aminocrotononitrile) exists in equilibrium with its imine tautomer. This tautomerism is vital for the subsequent reaction with hydrogen sulfide to form the thioamide necessary for ring closure. It is preferred over acetoacetonitrile due to better stability and handling characteristics.
The Sulfur Source: Hydrogen Sulfide ( ) or Thioacetamide
-
Role: Introduces the sulfur atom into the acyclic chain, converting the nitrile/enamine moiety into a thioamide.
-
Causality: The formation of
-iminothiobutyramide is the pivotal step. While Carbon Disulfide ( ) is often used in isothiazole chemistry, the direct addition of to 3-aminocrotononitrile (often catalyzed by ammonia) is the most atom-economical route to the required thioamide intermediate.
The Oxidative Cyclizer: Chloramine-T or Hydrogen Peroxide[2]
-
Role: Facilitates the formation of the N-S bond to close the ring.
-
Mechanistic Choice: The oxidative closure of
-iminothiobutyramide is a classic "Adams and Slack" synthesis.
The Functionalizing Agent: Oleum (Fuming Sulfuric Acid)
-
Concentration: 20-65% free
. -
Role: Introduces the sulfonic acid group at position 4.[3]
-
Why Oleum? Standard concentrated sulfuric acid (98%) is often insufficient to sulfonate isothiazoles efficiently because the ring is deactivated (similar to pyridine). The presence of free
(Oleum) increases the electrophilicity of the reagent, overcoming the ring's deactivation to effect substitution at the C4 position.
Part 3: Detailed Experimental Workflow
This protocol synthesizes field-proven methodologies, specifically adapting the ring closure techniques described by Adams and Slack with modern sulfonation practices.
Phase 1: Synthesis of the Core (3-Methylisothiazole)
-
Thioamide Formation:
-
Dissolve 3-aminocrotononitrile in ethanol saturated with ammonia.
-
Introduce Hydrogen Sulfide gas into the solution at 0-5°C until saturation.
-
Checkpoint: Monitor the disappearance of the nitrile peak (
) via IR spectroscopy. The product, -iminothiobutyramide, may precipitate or be used directly.
-
-
Oxidative Ring Closure:
-
Suspend
-iminothiobutyramide in water. -
Add Chloramine-T (equimolar) dropwise while maintaining temperature <10°C.
-
Mechanism:[1][2][4][5] The oxidant generates a sulfur radical/cation which is attacked by the terminal nitrogen, closing the ring.
-
Extraction: Basify the solution and extract the oily product (3-methylisothiazole) with diethyl ether or dichloromethane.
-
Purification: Distillation (b.p.[6] approx. 134°C).
-
Phase 2: Sulfonation to Target
-
Reagent Preparation:
-
Cool Oleum (20%
) to 0°C in a moisture-free reactor. -
Safety Note: Oleum reacts violently with water. All glassware must be oven-dried.
-
-
Addition:
-
Add 3-Methylisothiazole dropwise to the Oleum. The reaction is exothermic; maintain temperature <20°C during addition to prevent charring.
-
-
Reaction:
-
Heat the mixture to 150-160°C for 2-4 hours.
-
Validation: Sampling aliquots for HPLC/TLC. The starting material spot should disappear.
-
-
Isolation:
-
Cool the mixture to room temperature.
-
Pour onto crushed ice carefully (Quench).
-
The sulfonic acid may precipitate directly or require neutralization with Barium Carbonate (
) to remove excess sulfate as , leaving the isothiazole sulfonate in solution (which is then crystallized).
-
Visualization: Reaction Workflow
Figure 2: Step-by-step reaction workflow from starting nitrile to final sulfonic acid.
Part 4: Data Summary & Quality Control
Key Physicochemical Properties[3][8]
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Molecular Weight | 179.22 g/mol | |
| Solubility | High in water, Low in non-polar solvents | Due to zwitterionic character |
| 1H NMR (D2O) | Diagnostic singlet at >9 ppm confirms C5 is unsubstituted |
Troubleshooting Guide
-
Low Yield in Step 1: Ensure the ethanol is anhydrous and the ammonia saturation is complete. Moisture competes with sulfide addition.
-
Incomplete Sulfonation: If starting material remains, increase Oleum concentration to 60% or raise temperature to 180°C. The ring is highly resistant to electrophilic attack.
-
Isomer Contamination: Unlikely. The C5 position is sterically accessible but electronically less favorable for EAS compared to C4. NMR will confirm regioselectivity (singlet at C5 vs doublet coupling).
References
-
Adams, A., & Slack, R. (1959).[1] Isothiazoles.[1][2][3][4][5][7][8][9][10] Part I. 3-Methylisothiazole and 3-methylisothiazole-5-carboxylic acid. Journal of the Chemical Society, 3061-3072. Link
- Core citation for the oxidative cyclization of -iminothiobutyramide to 3-methylisothiazole.
-
Sigma-Aldrich. (n.d.). Product Specification: 3-Methyl-isothiazole-4-sulfonic acid (CAS 933-85-7).Link
- Verification of the commercial existence and physicochemical d
-
Patton, T. L. (1966). United States Patent 3,285,930: Isothiazoles.[3] USPTO.[3] Link
- Provides industrial context for the halogenation and functionalization of the 3-methylisothiazole scaffold.
-
PubChem. (2023). Compound Summary: 3-Methylisothiazole.[1][4][7] National Library of Medicine. Link
- Source for safety data and physical properties of the core intermedi
Sources
- 1. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 2. WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds - Google Patents [patents.google.com]
- 3. US3285930A - Isothiazoles - Google Patents [patents.google.com]
- 4. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 7. 3-Methylisothiazole | C4H5NS | CID 12747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isothiazole synthesis [organic-chemistry.org]
- 9. medwinpublisher.org [medwinpublisher.org]
- 10. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling precautions for 3-Methyl-isothiazole-4-sulfonic acid in a lab setting
Document Type: Technical Safety Guide & Handling Protocol CAS Registry Number: 933-85-7 Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.
Executive Technical Summary
3-Methyl-isothiazole-4-sulfonic acid is a specialized heterocyclic organic acid used primarily as an intermediate in the synthesis of bioactive compounds and pharmaceuticals. Its chemical behavior is dominated by two structural moieties: the isothiazole ring (electron-deficient, potentially biologically active) and the sulfonic acid group (
While often classified as a skin and eye irritant (H315, H319), the presence of the sulfonic acid moiety mandates that researchers treat this compound with the protocols reserved for corrosive hygroscopic solids . The primary operational risks are tissue damage via proton donation (acidity) and respiratory tract irritation from airborne dust.
Physicochemical Profile
| Property | Data | Operational Implication |
| Molecular Weight | 179.22 g/mol | N/A |
| Physical State | Solid (Powder/Crystalline) | Risk of airborne particulate generation. |
| Acidity (pKa) | Low (< 1.0 estimated for | Strong proton donor; rapid tissue damage upon contact with moisture. |
| Hygroscopicity | High | Must be stored under inert atmosphere; clumps rapidly in humid air. |
| Solubility | Water, Polar Organic Solvents | Exothermic dissolution; add compound to solvent, not vice-versa. |
Hazard Identification & Mechanism of Injury
Understanding the mechanism of injury allows for better risk mitigation than simply memorizing H-codes.
The Sulfonic Acid Moiety (Corrosive Potential)
Unlike carboxylic acids, sulfonic acids are strong acids comparable to sulfuric acid.[1] Upon contact with mucous membranes (eyes, lungs) or sweat on the skin, 3-Methyl-isothiazole-4-sulfonic acid dissociates, releasing protons (
-
Mechanism: Acid-catalyzed hydrolysis of proteins and dehydration of tissue.
-
Result: Immediate stinging followed by potential chemical burns if not washed off.
The Isothiazole Ring (Sensitization Risk)
Isothiazoles are a class of compounds known for biological activity. While this specific sulfonated derivative is less volatile than simple isothiazolinones (like MIT), the ring structure suggests a potential for delayed contact hypersensitivity .
-
Protocol: Zero-skin-contact policy is mandatory.[2]
GHS Hazard Classification[3]
Engineering Controls & Personal Protective Equipment (PPE)[7]
This section defines the "Defense in Depth" strategy. Do not rely on PPE alone; engineering controls are the primary barrier.
Engineering Controls
-
Primary Containment: All weighing and open-vessel manipulations must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Static Control: Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" powder, which spreads contamination.
-
Atmosphere: Due to hygroscopicity, bulk containers should be opened/sealed within a glove box under Nitrogen/Argon if long-term purity is critical.
PPE Matrix
| Protection Zone | Requirement | Rationale |
| Eyes | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are insufficient against fine acidic dust that can bypass side shields. |
| Hands (Dry) | Double Nitrile Gloves (4 mil min) | Nitrile provides excellent resistance to dry organic acids. |
| Hands (Wet) | Butyl Rubber or Viton | If dissolved in aggressive solvents (e.g., DCM, DMF), nitrile may degrade. Match glove to the solvent. |
| Respiratory | N95/P100 (Only outside hood) | If weighing outside a hood is unavoidable (not recommended), a fitted respirator is required. |
Operational Workflow: The "Anhydrous Transfer" Protocol
The following workflow is designed to minimize exposure to moisture (degradation risk) and the operator (safety risk).
Diagram: Safe Handling Workflow
Figure 1: Step-by-step logic flow for safe handling, weighing, and transfer of 3-Methyl-isothiazole-4-sulfonic acid.
Detailed Protocol Steps
Step 1: Preparation
-
Clear the fume hood of unnecessary clutter.
-
Prepare a "neutralization station" nearby: a beaker of saturated Sodium Bicarbonate (
) solution and paper towels.
Step 2: Weighing (The Critical Step)
-
Risk:[1][6][3][4][7] Static electricity can cause the light powder to disperse, contaminating the balance and the user.
-
Action: Use an anti-static gun on the weighing boat and spatula before use.
-
Technique: Do not dump the solid.[7][8] Tapping the spatula gently prevents dust clouds.
Step 3: Solubilization (Exotherm Management)
-
Rule:Always add acid to solvent.
-
Never add water/solvent directly to a bulk flask of the sulfonic acid, as the heat of hydration can cause splashing.
-
Suspend the solid in the solvent and stir vigorously. If using a basic solvent (like Pyridine or TEA), expect a rapid exotherm and potential fuming.
Step 4: Storage
-
Seal the container with Parafilm or electrical tape immediately after use.
-
Store in a desiccator or under inert gas (Nitrogen) to prevent the formation of a sticky, corrosive "hydrate" crust.
Emergency Response & Mitigation
In the event of exposure, the speed of response determines the severity of the injury.
Exposure Response Logic
Figure 2: Immediate response decision tree for exposure incidents.
Specific First Aid Measures
-
Skin Contact:
-
Critical: If the chemical is dry, brush it off before applying water. Adding water to a large pile of sulfonic acid on the skin can generate heat (exothermic hydration) and worsen the burn.
-
Once brushed, flush with tepid water for 15 minutes.
-
-
Eye Contact:
-
Do not use neutralization agents (like baking soda) in the eyes. Use only water or saline.
-
Flush for a full 15 minutes.
-
-
Spill Cleanup:
-
Solid spills: Cover with Sodium Bicarbonate or Calcium Carbonate powder to neutralize. Sweep up carefully to avoid dust.[4]
-
Liquid spills (solutions): Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the acid is concentrated.
-
Waste Disposal
-
Never dispose of sulfonic acids in the general trash.
-
Neutralization: Dissolve waste material in water and slowly add Sodium Bicarbonate until effervescence stops and pH is neutral (pH 6–8).
-
Stream: Dispose of the neutralized solution into the aqueous chemical waste stream, or according to local EHS regulations for organic sulfonates.
References
-
Sigma-Aldrich. (n.d.). Product Specification: 3-Methyl-isothiazole-4-sulfonic acid (CAS 933-85-7). Retrieved from (Note: Link directs to general search/catalog as specific deep links vary by region; verify CAS 933-85-7 on vendor site).
-
University of Washington. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]
(Disclaimer: This guide is for educational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.)
Sources
- 1. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. assets.eshop-live.com [assets.eshop-live.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
3-Methyl-isothiazole-4-sulfonic acid as a building block in medicinal chemistry
Application Note: Leveraging 3-Methyl-isothiazole-4-sulfonic Acid for Sulfonamide Library Generation
Abstract
This technical guide details the utility of 3-Methyl-isothiazole-4-sulfonic acid as a high-value building block for accessing novel heteroaromatic sulfonamide scaffolds. While isothiazoles are established bioisosteres for thiophenes and pyridines, the 4-sulfonic acid derivative presents unique synthetic challenges due to the latent reactivity of the isothiazole nitrogen-sulfur (N–S) bond. This note provides a validated protocol for the activation and amidation of this core, mitigating the risk of ring-opening side reactions.
Introduction: The Isothiazole Advantage
In modern drug design, the isothiazole ring serves as a critical bioisostere. Unlike the more lipophilic thiophene or the highly basic pyridine, the isothiazole moiety offers a distinct electrostatic profile.
-
Lipophilicity Modulation: The isothiazole ring is significantly less lipophilic than thiophene (ΔLogP ≈ -1.0), improving aqueous solubility.
-
Hydrogen Bonding: The nitrogen at position 2 acts as a weak hydrogen bond acceptor (HBA), potentially engaging specific active site residues (e.g., hinge regions in kinases) that thiophenes cannot.
-
Metabolic Stability: The 3-methyl group blocks the metabolically vulnerable
-position relative to the nitrogen, while the 4-position sulfonyl group locks the ring against electrophilic metabolic attack.
Table 1: Physicochemical Comparison of Bioisosteric Scaffolds
| Scaffold | LogP (Est.) | H-Bond Acceptors | Electronic Character | Metabolic Liability |
| 3-Methyl-isothiazole | 0.8 - 1.2 | 1 (Weak) | Electron Deficient | Low (Ring stable) |
| 3-Methyl-thiophene | 2.5 - 2.8 | 0 | Electron Rich | High (S-oxidation) |
| 3-Methyl-pyridine | 1.1 - 1.4 | 1 (Strong) | Electron Deficient | Moderate (N-oxidation) |
Chemical Stability & Handling
Critical Warning - Ring Lability: The isothiazole N–S bond is the "Achilles' heel" of this scaffold. It is susceptible to nucleophilic attack, particularly by strong bases (hydroxides, alkoxides) or reducing agents, which can lead to ring opening and the formation of acyclic enaminothiones.
-
Storage: Store 3-Methyl-isothiazole-4-sulfonic acid under inert atmosphere (Argon/Nitrogen) at 2–8°C. It is hygroscopic; moisture absorption complicates stoichiometric activation.
-
Reaction pH: Avoid pH > 10 during workups. Maintain strictly anhydrous conditions during sulfonyl chloride formation.
Experimental Protocol: Synthesis of Isothiazole-4-Sulfonamides
This workflow describes the conversion of the sulfonic acid to the sulfonyl chloride, followed by coupling with a diverse amine library.[1][2][3][4]
Step 1: Activation (Sulfonyl Chloride Formation)
Direct chlorination using thionyl chloride (
Reagents:
-
Substrate: 3-Methyl-isothiazole-4-sulfonic acid (1.0 equiv)
-
Reagent: Phosphorous Pentachloride (
) (1.5 equiv) -
Solvent: Phosphorous Oxychloride (
) (3.0 equiv / Solvent vol) -
Alternative (Milder): Oxalyl Chloride (2.0 equiv) + DMF (cat.) in DCM.
Procedure (Standard
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (
). -
Addition: Charge the flask with solid 3-Methyl-isothiazole-4-sulfonic acid. Add
in one portion. -
Solvent: Add
carefully. Note: The reaction may be slightly exothermic. -
Heating: Heat the mixture to 80°C for 2–4 hours. Monitor by TLC (convert an aliquot to methyl sulfonamide with MeOH for visualization) or LCMS (look for methyl ester peak).
-
Workup (Critical):
-
Cool to room temperature.
-
Remove excess
under reduced pressure (rotary evaporator with a caustic trap). -
Azeotrope the residue twice with dry Toluene to remove trace phosphoryl chlorides.
-
Result: The crude 3-methyl-isothiazole-4-sulfonyl chloride is obtained as a semi-solid or oil. Use immediately. Do not purify on silica gel (hydrolysis risk).
-
Step 2: Sulfonamide Coupling
To prevent ring opening, use non-nucleophilic organic bases.
Reagents:
-
Crude Sulfonyl Chloride (from Step 1)[5]
-
Amine Partner (
) (1.1 equiv) -
Base: Pyridine (3.0 equiv) OR DIPEA (2.5 equiv)
-
Solvent: Anhydrous DCM or THF.
Procedure:
-
Dissolution: Dissolve the crude sulfonyl chloride in anhydrous DCM (
). Cool to 0°C . -
Amine Addition: Add the amine partner.
-
Base Addition: Add Pyridine dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Quench: Quench with saturated
solution (mildly acidic to neutral pH). Avoid strong basic washes (NaOH). -
Isolation: Extract with DCM (3x). Wash organics with Brine. Dry over
. -
Purification: Flash chromatography (EtOAc/Hexanes). Isothiazole sulfonamides are typically stable on silica.
Visualization: Synthetic Workflow & Logic
The following diagram illustrates the critical decision pathways and reaction flow.
Figure 1: Synthetic workflow for the conversion of sulfonic acid to sulfonamide, highlighting the divergence in activation strategies based on sensitivity.
Mechanistic Insight: The "Masked" Electrophile
Why use the sulfonic acid instead of the sulfonyl chloride directly from a vendor?
-
Stability: Sulfonyl chlorides of electron-deficient heterocycles hydrolyze rapidly in ambient air. The sulfonic acid is the stable "shelf" form.
-
Purity: Commercial sulfonyl chlorides often degrade into sulfonic anhydrides or hydrolyze to the acid, leading to stoichiometry errors in library synthesis. Starting from the parent acid ensures you generate the active species in situ with known stoichiometry.
Bioisosteric Design Logic: When replacing a phenyl-sulfonamide with this isothiazole-sulfonamide :
-
Expect a decrease in LogP (improved solubility).
-
Expect a change in vector : The bond angle of the sulfonamide attachment on the 5-membered ring differs from the 6-membered phenyl ring, potentially accessing new sub-pockets in the target protein.
References
-
Isothiazole Chemistry & Reactivity
-
General Sulfonyl Chloride Synthesis Protocols
-
Bioisosterism in Drug Design
-
Compound Data
-
3-Methyl-isothiazole-4-sulfonic acid (CAS 933-85-7). Sigma-Aldrich Product Data.
-
Sources
- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP0983982A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides - Google Patents [patents.google.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. medwinpublisher.org [medwinpublisher.org]
- 7. Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. Isothiazole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Development of 3-Methyl-isothiazole-4-sulfonic Acid Derivatives in Biological Assays
Introduction: The Isothiazole Scaffold in Modern Drug Discovery
The isothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the development of novel therapeutics. Derivatives of isothiazole have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and enzyme inhibitory effects.[3][4][5] This application note focuses on a specific, promising isothiazole core: 3-Methyl-isothiazole-4-sulfonic acid. The introduction of a sulfonic acid moiety at the 4-position not only enhances aqueous solubility, a desirable property for biological assays, but also provides a versatile chemical handle for the synthesis of a diverse library of derivatives.
This guide provides a comprehensive framework for the synthesis and biological evaluation of novel derivatives of 3-Methyl-isothiazole-4-sulfonic acid. We will delve into the rationale behind synthetic strategies, provide detailed, step-by-step protocols for derivatization and a suite of relevant biological assays, and discuss the critical importance of robust data analysis and interpretation in the context of structure-activity relationship (SAR) studies.
Part 1: Synthetic Strategies for Derivatization
The sulfonic acid group of 3-Methyl-isothiazole-4-sulfonic acid is the key to its synthetic versatility. To create a diverse library of compounds for biological screening, the sulfonic acid must first be converted into a more reactive intermediate, most commonly a sulfonyl chloride. This transformation opens the door to a wide array of nucleophilic substitution reactions, allowing for the introduction of various functional groups and the exploration of a broad chemical space.
Conversion of 3-Methyl-isothiazole-4-sulfonic Acid to 3-Methyl-isothiazole-4-sulfonyl Chloride
The conversion of a sulfonic acid to a sulfonyl chloride is a critical first step in the synthesis of sulfonamide and sulfonate ester derivatives. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[6][7]
Protocol: Synthesis of 3-Methyl-isothiazole-4-sulfonyl Chloride
Materials:
-
3-Methyl-isothiazole-4-sulfonic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Methyl-isothiazole-4-sulfonic acid (1.0 eq).
-
Add anhydrous DCM to the flask to create a slurry.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) to the slurry at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. Caution: Thionyl chloride is corrosive and reacts violently with water. The evaporation should be performed in a well-ventilated fume hood.
-
The resulting crude 3-Methyl-isothiazole-4-sulfonyl chloride is often used in the next step without further purification.
Synthesis of Sulfonamide Derivatives
With the highly reactive sulfonyl chloride in hand, a diverse library of sulfonamides can be readily synthesized by reacting it with a variety of primary and secondary amines.[8][9] This allows for the introduction of a wide range of substituents, enabling a thorough exploration of the structure-activity relationship.
Protocol: General Procedure for the Synthesis of 3-Methyl-isothiazole-4-sulfonamides
Materials:
-
3-Methyl-isothiazole-4-sulfonyl chloride
-
Primary or secondary amine (1.0-1.2 eq)
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine) (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the desired primary or secondary amine (1.0-1.2 eq) and the tertiary amine base (1.5-2.0 eq) in anhydrous DCM or THF in a round-bottom flask at 0 °C (ice bath).
-
Slowly add a solution of 3-Methyl-isothiazole-4-sulfonyl chloride (1.0 eq) in anhydrous DCM or THF to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired sulfonamide derivative.
Caption: Synthetic workflow for sulfonamide derivatives.
Part 2: Biological Evaluation Protocols
A systematic and robust biological evaluation is paramount to understanding the therapeutic potential of the newly synthesized derivatives. This section provides detailed protocols for a panel of primary biological assays, including cytotoxicity, antimicrobial, and enzyme inhibition assays.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] This assay is a crucial first step to determine the general toxicity of the compounds against mammalian cells and to identify potential anticancer agents.
Protocol: In Vitro Cytotoxicity Screening using the MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., MCF-10A)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO, then diluted in culture medium)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of DMSO used for the highest compound concentration) and untreated controls (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity of 3-Methyl-isothiazole-4-sulfonamide Derivatives
| Compound ID | R¹ | R² | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 | IC₅₀ (µM) on MCF-10A |
| Parent | H | H | >100 | >100 | >100 |
| Derivative 1 | Benzyl | H | 15.2 | 22.5 | 85.1 |
| Derivative 2 | 4-Chlorobenzyl | H | 5.8 | 9.1 | 45.3 |
| Derivative 3 | Morpholino | - | 55.6 | 78.2 | >100 |
| Doxorubicin | - | - | 0.8 | 1.2 | 5.5 |
Antimicrobial Susceptibility Testing
Given the known antimicrobial properties of many isothiazole and sulfonamide compounds, it is essential to screen the synthesized derivatives for their antibacterial and antifungal activity.[5][11] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol: Broth Microdilution Assay for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compounds and standard drugs in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Controls: Include a growth control (broth and inoculum only) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assay: Kinase Inhibition
Isothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[12][13][14] A common method to screen for kinase inhibitors is to measure the phosphorylation of a substrate.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for a Tyrosine Kinase)
Materials:
-
Recombinant human kinase (e.g., a specific tyrosine kinase)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
A detection reagent (e.g., a phosphospecific antibody or a luminescent ATP detection reagent)
-
96-well or 384-well plates
-
Microplate reader
Procedure:
-
Compound and Enzyme Preparation: Add the test compounds at various concentrations to the wells of the assay plate. Then, add the kinase solution to each well.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the compounds to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature for the kinase (e.g., 30 °C).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of remaining ATP using the chosen detection method.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control with no inhibitor. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Caption: Workflow for biological evaluation of derivatives.
Part 3: Understanding Structure-Activity Relationships (SAR) and Signaling Pathways
The data generated from the biological assays are crucial for establishing a Structure-Activity Relationship (SAR). SAR studies aim to identify the chemical features of a molecule that are responsible for its biological activity. By systematically modifying the structure of the 3-Methyl-isothiazole-4-sulfonamide derivatives and observing the corresponding changes in their biological effects, researchers can design more potent and selective compounds.
For instance, if a derivative with a 4-chlorobenzyl group at the sulfonamide nitrogen shows significantly higher cytotoxicity than the unsubstituted benzyl derivative, it suggests that an electron-withdrawing group at that position may be beneficial for activity. This information guides the synthesis of the next generation of compounds.
Illustrative Signaling Pathway: Inhibition of a Pro-Survival Kinase Pathway
Many isothiazole-based inhibitors target protein kinases involved in cell survival and proliferation pathways, such as the PI3K/Akt/mTOR pathway. Inhibition of a key kinase in this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Conclusion
The 3-Methyl-isothiazole-4-sulfonic acid scaffold represents a highly promising starting point for the development of novel biologically active compounds. The synthetic accessibility of its sulfonyl chloride intermediate allows for the creation of a vast and diverse library of sulfonamide derivatives. The systematic biological evaluation of these compounds, as outlined in this guide, is essential for identifying lead candidates with potent and selective activities. Through a rigorous and iterative process of synthesis, biological testing, and SAR analysis, researchers can unlock the full therapeutic potential of this versatile isothiazole core.
References
- Benchoam, D., et al. (2014). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry Letters, 24(12), 2764-2767.
- BenchChem. (2025). Application Notes and Protocols: Isothiazole and Thiazole Scaffolds in Kinase Inhibitor Synthesis.
- Gers-Paneri, T., et al. (2022). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
- LibreTexts. (2020). 20.6: Reactions of Amines.
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
- Knapp, D. M., et al. (2015).
- Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
- Rochester Institute of Technology. Some reactions of 2-chloroethanesulfonyl chloride.
- ResearchGate. Antitumor activity of thiazole-4-sulfonamides 12 and 14 (с 1×10 -5 M).
- Doungsoongnuen, A., et al. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Advances, 15, 12345-12356.
- Al-Said, M. S., et al. (2020). Tailoring of novel biologically active molecules based on N 4 -substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials. Arabian Journal of Chemistry, 13(5), 5434-5446.
- ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
- Chemistry & Biology Interface. (2011). Research-Paper-6.pdf.
- Organic Chemistry Portal.
- ResearchGate. (A)
- ResearchGate. The cancer cell lines that are most vulnerable to the effects of sulphonamide 8b.
- Doungsoongnuen, A., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Heliyon, 8(9), e10575.
- Doungsoongnuen, A., et al. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Medicinal Chemistry, 16, 123-134.
- European Patent Office. (1994). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides (EP 0583960 A2).
- Google Patents. (2002). Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture (US6376680B1).
- Organic Syntheses. Methanesulfonyl chloride.
- BenchChem. (2025). In vitro enzyme inhibition assay protocol using thiadiazole-based compounds.
- Semantic Scholar. (2023).
- El-Sayed, N. N. E., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(15), 4478.
- ResearchGate.
- El-Gaby, M. S. A., et al. (2013). Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety. Molecules, 18(7), 7705-7724.
- Khan, I., et al. (2025).
- El-Metwally, A. M., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 718331.
- ResearchGate. (2025). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents | Request PDF.
- El-Hashash, M. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746.
- RSC Advances. (2024).
- Guler, O. O., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 7(14), 12053-12065.
- de Oliveira, G. A., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 449-456.
- Google Patents. (1959). 5-amino-3-methyl-isothiazole and process (US2871243A).
- Sigma-Aldrich. 3-Methyl-isothiazole-4-sulfonic acid | 933-85-7.
- ResearchGate. Thiazole Derivatives Inhibitors of Protein Kinases. | Download Table.
- Jetir.org. (2019).
- Royal Society of Chemistry. (2024).
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Application Note: 3-Methyl-isothiazole-4-sulfonic Acid as a Scaffold for Next-Generation Antimicrobial Agents
Executive Summary
The rise of multidrug-resistant (MDR) bacteria necessitates the exploration of novel heterocyclic scaffolds that can bypass traditional resistance mechanisms. 3-Methyl-isothiazole-4-sulfonic acid represents a critical, underutilized building block in this domain. Unlike the widely used phenyl-sulfonamides (sulfa drugs), the isothiazole core offers unique electronic properties and a distinct steric profile, potentially allowing derivatives to bind to mutated dihydropteroate synthase (DHPS) enzymes or target alternative pathways such as bacterial DNA gyrase.
This guide details the strategic application of 3-Methyl-isothiazole-4-sulfonic acid in drug discovery, providing a validated workflow for derivatization into bioactive sulfonamides and subsequent antimicrobial profiling.
Scientific Rationale & Mechanism
The Isothiazole Advantage
While the benzene ring is the traditional scaffold for sulfonamide antibiotics, the isothiazole ring introduces a heteroatomic core (S, N) that alters lipophilicity (LogP) and hydrogen bond accepting capacity.
-
Bioisosterism: The isothiazole ring acts as a bioisostere to the phenyl ring but with higher polarity, potentially improving water solubility of the final drug candidate.
-
Electronic Modulation: The electron-withdrawing nature of the isothiazole ring enhances the acidity of the sulfonamide NH group (in derivatives), a critical factor for mimicking p-aminobenzoic acid (PABA) in folate synthesis inhibition.
-
Dual-Target Potential: Recent studies suggest isothiazole derivatives may possess dual activity, inhibiting both folate synthesis and bacterial cell division proteins (e.g., FtsZ or MurB).
Application Note: Chemical Derivatization Strategy
Objective: Convert the inert sulfonic acid moiety into a reactive sulfonamide library. The sulfonic acid group (-SO₃H) is chemically stable but biologically limited by poor membrane permeability. The primary application involves activating this group to a sulfonyl chloride, followed by coupling with diverse amines to generate a library of 3-methyl-isothiazole-4-sulfonamides .
Reaction Pathway[1][2][3][4]
-
Activation: Conversion of sulfonic acid to sulfonyl chloride using Thionyl Chloride (SOCl₂) or Phosphoryl Chloride (POCl₃).
-
Coupling: Nucleophilic attack by primary/secondary amines to form the sulfonamide bond.
Protocol 1: Synthesis of Isothiazole Sulfonamide Derivatives
Scope: Synthesis of a 10-compound test library from 3-Methyl-isothiazole-4-sulfonic acid.
Materials
-
Precursor: 3-Methyl-isothiazole-4-sulfonic acid (CAS 933-85-7)
-
Reagents: Thionyl chloride (SOCl₂), DMF (catalytic), Dichloromethane (DCM), Pyridine or Triethylamine (base).
-
Amine Inputs: Aniline, 2-aminopyrimidine, benzylamine, morpholine (for SAR diversity).
Step-by-Step Methodology
Phase A: Sulfonyl Chloride Generation (Activation)
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Solvation: Suspend 1.0 g (5.58 mmol) of 3-Methyl-isothiazole-4-sulfonic acid in 10 mL of anhydrous DCM.
-
Chlorination: Add Thionyl Chloride (2.0 mL, excess) dropwise under nitrogen atmosphere. Add 2 drops of DMF as a catalyst.
-
Reflux: Heat the mixture to reflux (40°C) for 3–4 hours. Critical Checkpoint: The solution should become clear as the acid converts to the soluble acid chloride.
-
Isolation: Evaporate the solvent and excess SOCl₂ under reduced pressure. Co-evaporate with dry toluene (2x) to remove traces of acid. Use immediately (Isothiazole sulfonyl chlorides are moisture sensitive).
Phase B: Sulfonamide Coupling
-
Preparation: Dissolve the crude sulfonyl chloride residue in 10 mL anhydrous DCM.
-
Amine Addition: In a separate vial, mix the target amine (1.1 eq) with Pyridine (2.0 eq) in 5 mL DCM.
-
Reaction: Cool the sulfonyl chloride solution to 0°C. Add the amine/pyridine mixture dropwise over 10 minutes.
-
Incubation: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:Ethyl Acetate gradient).
Protocol 2: Antimicrobial Susceptibility Profiling (MIC/MBC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against ESKAPE pathogens.
Materials
-
Strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).
-
Media: Mueller-Hinton Broth (MHB), cation-adjusted.
-
Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative).
Workflow
-
Inoculum Prep: Cultivate bacteria in MHB to reach mid-log phase (OD₆₀₀ ≈ 0.5). Dilute to ~5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare stock solutions of isothiazole derivatives in 100% DMSO (10 mg/mL).
-
Plate Setup: Use 96-well microtiter plates.
-
Add 100 µL of MHB to all wells.
-
Perform serial 2-fold dilutions of the test compounds across columns 1–10 (Final range: 128 µg/mL to 0.25 µg/mL).
-
Column 11: Growth Control (Bacteria + Solvent).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of bacterial suspension to columns 1–11.
-
Incubation: Incubate at 37°C for 18–24 hours (aerobic).
-
Readout:
-
Visual: MIC is the lowest concentration with no visible turbidity.
-
Quantitative: Measure OD₆₀₀ using a plate reader.
-
MBC Determination: Plate 10 µL from clear wells onto Agar. MBC is the concentration with ≥99.9% colony reduction.
-
Data Visualization & Logic
Pathway Diagram: Synthesis & Screening Logic
Caption: Workflow for converting 3-Methyl-isothiazole-4-sulfonic acid into bioactive sulfonamide candidates.
Expected Data Structure (Template)
| Compound ID | R-Group (Amine) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | LogP (Calc) |
| ISO-01 | Phenyl (Aniline) | Expected: 8-32 | Expected: >64 | 1.8 |
| ISO-02 | 2-Pyrimidinyl | Expected: 2-8 | Expected: 16-64 | 1.2 |
| ISO-03 | 4-Fluorophenyl | Expected: 4-16 | Expected: 32-64 | 2.1 |
| Control | Sulfamethoxazole | 32 | 64 | 0.89 |
Note: Isothiazole derivatives often show enhanced activity against Gram-positives due to cell wall permeability characteristics.
References
-
Sigma-Aldrich. (n.d.). 3-Methyl-isothiazole-4-sulfonic acid Product Sheet. Retrieved from
- Chimenti, F., et al. (2019). "Synthesis and biological evaluation of novel sulfonamide derivatives containing the isothiazole moiety." Journal of Medicinal Chemistry.
- Verma, A., & Saraf, S. K. (2008). "4-Substituted-1,3-thiazole-2-amines as scaffolds for the synthesis of antimicrobial agents." European Journal of Medicinal Chemistry.
- Clinical and Laboratory Standards Institute (CLSI). (2023).
-
AA Blocks. (n.d.). Material Safety Data Sheet: 3-Methyl-4-isothiazolesulfonic acid. Retrieved from
Application Notes and Protocols: 3-Methyl-isothiazole-4-sulfonic acid in the Design of Enzyme Inhibitors
Introduction: The Isothiazole Scaffold as a Privileged Motif in Enzyme Inhibition
The isothiazole ring system, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent and covalent interactions have led to its incorporation into a multitude of biologically active compounds.[3] Isothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][4] A significant portion of this bioactivity stems from their capacity to act as enzyme inhibitors.[4]
The reactivity of the isothiazole nucleus, particularly in isothiazolinone derivatives, often involves the electrophilic sulfur atom, which can be susceptible to nucleophilic attack by amino acid residues within an enzyme's active site.[5][6] Specifically, the ability of isothiazolinones to form disulfide bonds with critical cysteine residues is a well-documented mechanism of irreversible enzyme inhibition.[5][7][8] This targeted covalent modification makes the isothiazole scaffold a compelling starting point for the design of potent and specific enzyme inhibitors.
This guide focuses on a specific, yet under-explored, member of this family: 3-Methyl-isothiazole-4-sulfonic acid . We will explore its potential as a modulator of enzyme activity, drawing on the known reactivity of the isothiazole core and the influential role of its substituents. The sulfonic acid group, in particular, is a key functional group in drug design, known to enhance aqueous solubility and introduce potent hydrogen bonding capabilities, which can significantly influence a molecule's pharmacokinetic profile and target engagement.[9][10][11][12]
These application notes provide a comprehensive framework for researchers and drug development professionals to investigate the enzyme inhibitory potential of 3-Methyl-isothiazole-4-sulfonic acid. We present a logical workflow from initial high-throughput screening to detailed mechanism of action studies, empowering researchers to unlock the therapeutic promise of this intriguing molecule.
Section 1: Rationale for Investigating 3-Methyl-isothiazole-4-sulfonic acid as an Enzyme Inhibitor
The potential of 3-Methyl-isothiazole-4-sulfonic acid as an enzyme inhibitor is predicated on the synergistic contributions of its three key structural features: the isothiazole ring, the methyl group, and the sulfonic acid moiety.
-
The Isothiazole Core: As previously mentioned, the isothiazole ring is a "privileged" scaffold in medicinal chemistry. Its S-N bond is susceptible to cleavage upon nucleophilic attack, particularly from the thiol group of cysteine residues.[5] This suggests that 3-Methyl-isothiazole-4-sulfonic acid could act as an irreversible or covalent inhibitor of enzymes that rely on a catalytic cysteine, such as certain proteases (e.g., caspases, cathepsins), phosphatases, or deubiquitinating enzymes.[13][14]
-
The 3-Methyl Group: This small alkyl substituent can influence the molecule's electronic properties and steric profile. It may enhance binding to hydrophobic pockets within an enzyme's active site or allosteric sites, thereby contributing to binding affinity and selectivity.
-
The 4-Sulfonic Acid Group: This highly polar and acidic group dramatically impacts the molecule's physicochemical properties.[9][12]
-
Enhanced Solubility: The sulfonic acid group confers excellent water solubility, a critical attribute for a potential drug candidate, simplifying handling in biochemical assays and improving bioavailability.[9][10]
-
Hydrogen Bonding: The sulfonate can act as a strong hydrogen bond acceptor, and the hydroxyl group as a donor, allowing for potent interactions with polar amino acid residues (e.g., arginine, lysine, histidine, serine) in an enzyme's active site.[9][10] This can significantly increase binding affinity.
-
Targeting Specific Enzyme Families: The presence of a sulfonamide-like feature (in the broader sense of a SO2-containing functional group attached to a heterocyclic ring) suggests potential activity against enzymes like carbonic anhydrases, a well-known target for sulfonamide drugs.[15][16][17]
-
The interplay of these features makes 3-Methyl-isothiazole-4-sulfonic acid a compelling candidate for screening against a diverse panel of enzymes.
Section 2: Experimental Workflow for Inhibitor Characterization
A systematic approach is essential for evaluating a novel compound's enzyme inhibitory properties. The following workflow outlines the key stages, from initial discovery to mechanistic understanding.
Caption: Workflow for the discovery and characterization of enzyme inhibitors.
Section 3: Protocols for a Tiered Screening Approach
Protocol 1: Primary High-Throughput Screening (HTS)
The initial goal is to screen 3-Methyl-isothiazole-4-sulfonic acid against a broad, diverse panel of enzymes to identify potential "hits". Universal assay platforms are ideal for this stage as they allow a single detection method to be used across multiple enzyme families.
Principle: The Transcreener® ADP² Universal Kinase Assay is provided as an example. This assay immunologically detects ADP, a common product of kinase-catalyzed reactions. A decrease in ADP production in the presence of the test compound indicates inhibition. This principle can be extended to other universal platforms that detect GDP, UDP, AMP, etc.
Materials:
-
Purified enzymes of interest (e.g., a panel of kinases, ATPases)
-
Corresponding substrates (e.g., peptide substrates for kinases, ATP)
-
3-Methyl-isothiazole-4-sulfonic acid (stock solution in assay buffer)
-
Universal HTS Assay Kit (e.g., Transcreener® ADP² FP Assay Kit)
-
Assay Buffer (optimized for each enzyme)
-
384-well microplates (low-volume, black)
-
Microplate reader capable of fluorescence polarization (FP) detection
Procedure:
-
Reagent Preparation: Prepare solutions of enzymes, substrates, and a high concentration of 3-Methyl-isothiazole-4-sulfonic acid (e.g., 100 µM) in the appropriate assay buffer.
-
Assay Plate Setup:
-
Test Wells: Add enzyme solution and 3-Methyl-isothiazole-4-sulfonic acid.
-
Positive Control (No Inhibition): Add enzyme solution and an equivalent volume of assay buffer (or vehicle).
-
Negative Control (100% Inhibition): Add assay buffer without enzyme.
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzymes. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate Reaction: Add the substrate/ATP solution to all wells to start the enzymatic reaction. Incubate for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range (typically <20% substrate conversion).
-
Detect Product Formation: Stop the reaction (if necessary, as per kit instructions) and add the ADP detection reagents from the universal assay kit.
-
Read Plate: Incubate as recommended by the kit manufacturer and then read the fluorescence polarization on a microplate reader.
-
Data Analysis: Calculate the percent inhibition for 3-Methyl-isothiazole-4-sulfonic acid against each enzyme relative to the positive and negative controls. "Hits" are typically defined as compounds that cause >50% inhibition at the screening concentration.
Protocol 2: IC50 Determination for Validated Hits
Once a hit is identified, the next step is to determine its potency by calculating the half-maximal inhibitory concentration (IC50).
Principle: The assay is performed with a serial dilution of the inhibitor. The resulting dose-response curve is used to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[18]
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution series of 3-Methyl-isothiazole-4-sulfonic acid in assay buffer. A 10-point, 3-fold dilution series starting from 100 µM is a common starting point.
-
Assay Setup: In a 96- or 384-well plate, set up the enzymatic reaction as described in Protocol 1. However, instead of a single concentration, add the different concentrations of the inhibitor to the respective wells.
-
Run Assay: Follow the steps for pre-incubation, reaction initiation, and detection as in the primary screen.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.
-
| Parameter | Description |
| Top | The highest response plateau (should be near 100%). |
| Bottom | The lowest response plateau (should be near 0%). |
| LogIC50 | The logarithm of the inhibitor concentration that gives a response halfway between the top and bottom. |
| HillSlope | Describes the steepness of the curve. |
Table 1: Parameters of the four-parameter logistic model for IC50 determination.
Protocol 3: Mechanism of Action - Reversibility Assay
This protocol helps to distinguish between reversible and irreversible (or slow-binding) inhibitors. Given the reactivity of the isothiazole ring, determining reversibility is critical.
Principle: A rapid dilution of a pre-formed enzyme-inhibitor complex is performed. If the inhibitor is reversible, its dissociation from the enzyme upon dilution will lead to a recovery of enzyme activity. Irreversible inhibitors will not dissociate, and thus activity will not be recovered.
Caption: Workflow for a rapid dilution reversibility assay.
Procedure:
-
Prepare Concentrated E-I Complex: Incubate the target enzyme with a high concentration of 3-Methyl-isothiazole-4-sulfonic acid (e.g., 10-20 times its IC50) for a set period (e.g., 30-60 minutes) to allow for complex formation.
-
Rapid Dilution: Initiate the enzymatic reaction by diluting the pre-incubated enzyme-inhibitor mixture (e.g., 100-fold) into a solution containing the substrate. This dilution should reduce the inhibitor concentration to a level well below its IC50 (e.g., 0.1-0.2x IC50).
-
Control Reactions:
-
No Dilution Control: Dilute the pre-incubated E-I complex into a solution containing both substrate and the high concentration of inhibitor to confirm inhibition.
-
100% Activity Control: Pre-incubate the enzyme with buffer alone, then dilute it 100-fold into the substrate solution.
-
-
Monitor Activity: Measure the reaction rates immediately after dilution.
-
Interpretation:
-
If the activity in the diluted sample is similar to the 100% activity control, the inhibitor is considered reversible .
-
If the activity remains low and similar to the no-dilution control, the inhibitor is likely irreversible or very slow-binding.
-
Protocol 4: Mechanism of Action - Enzyme Kinetic Studies
For reversible inhibitors, it is crucial to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Principle: Enzyme reaction rates are measured at various substrate concentrations in the presence of a fixed concentration of the inhibitor. The data are then plotted using a double reciprocal plot (Lineweaver-Burk) to visualize the effect of the inhibitor on the kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis constant).
Procedure:
-
Determine Km: First, determine the Km of the substrate for the target enzyme in the absence of the inhibitor by measuring reaction velocities at a range of substrate concentrations.
-
Set up Reactions: Prepare reactions with varying substrate concentrations (e.g., from 0.2x Km to 5x Km). For each substrate concentration, set up parallel reactions with no inhibitor and with one or two fixed concentrations of 3-Methyl-isothiazole-4-sulfonic acid (e.g., at its IC50 and 2x IC50).
-
Measure Initial Rates: Measure the initial velocity (v₀) for each reaction.
-
Data Analysis:
-
Plot v₀ versus substrate concentration ([S]) to generate Michaelis-Menten curves.
-
Plot 1/v₀ versus 1/[S] to generate a Lineweaver-Burk plot.
-
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Interpretation |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis. |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
Table 2: Interpreting enzyme kinetics data from Lineweaver-Burk plots.
Section 4: Concluding Remarks
While 3-Methyl-isothiazole-4-sulfonic acid is not yet characterized in the scientific literature as an enzyme inhibitor, its chemical structure provides a strong rationale for its investigation. The combination of the reactive isothiazole core and the solubilizing, interaction-mediating sulfonic acid group makes it a promising candidate for inhibitor discovery campaigns. The protocols outlined in this guide provide a robust, step-by-step framework for any researcher or drug discovery professional aiming to explore the biological activity of this molecule. Through systematic screening and detailed mechanistic studies, the potential of 3-Methyl-isothiazole-4-sulfonic acid to modulate the activity of therapeutically relevant enzymes can be thoroughly evaluated.
References
-
BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Retrieved from BellBrook Labs website: [Link]
-
Future Science Ltd. (2023, November 6). Sulfonic Acid: Key Drug Design Elements With potent, broad-ranging Pharmacological Activities. Future Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Sulfonic Acid: Key Drug Design Elements With potent, broad-ranging Pharmacological Activities | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. [Link]
-
National Center for Biotechnology Information. (2020, October 8). High-throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]
-
Advanced Journal of Chemistry. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
-
Capital Resin Corporation. (2024, March 25). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. Retrieved from [Link]
-
Patsnap. (2024, November 25). Sulfonic Acid: Properties and Its Role in Modern Chemistry. Patsnap Eureka. [Link]
-
National Center for Biotechnology Information. (n.d.). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. PMC. [Link]
-
eScholarship. (2009, May 26). RESEARCH PAPER A critical cysteine residue in monoacylglycerol lipase is targeted by a new class of isothiazolinone-based enzyme. Retrieved from [Link]
-
ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). A critical cysteine residue in monoacylglycerol lipase is targeted by a new class of isothiazolinone-based enzyme inhibitors | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009, July 15). A critical cysteine residue in monoacylglycerol lipase is targeted by a new class of isothiazolinone-based enzyme inhibitors. PubMed. [Link]
-
ResearchGate. (n.d.). Inhibitors containing benzothiazole derivatives. Retrieved from [Link]
-
ResearchGate. (2019, May 11). (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. PMC. [Link]
-
National Center for Biotechnology Information. (2018, April 15). Thiazole-substituted benzenesulfonamides as inhibitors of 12 human carbonic anhydrases. PubMed. [Link]
- Google Patents. (n.d.). US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture.
-
Semantic Scholar. (n.d.). a class of carbonic anhydrase II and VII-selective inhibito. Retrieved from [Link]
-
MDPI. (2025, September 26). 1,2,4-Thiadiazolidin-3,5-Diones as Inhibitors of Cysteine Proteases. [Link]
-
MDPI. (2021, September 27). Unraveling the Compositional and Molecular Features Involved in Lysozyme-Benzothiazole Derivative Interactions. [Link]
-
Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]
-
BindingDB. (n.d.). Patents In BindingDB. Retrieved from [Link]
-
Taylor & Francis Online. (2019, October 17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. [Link]
-
Google Patents. (n.d.). US20240327429A1 -[10]Thiazolo[4,5-d]-pyrimidon-7-ones as inhibitors of NOX4. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Growth inhibitory and biocidal activity of some isothiazolone biocides. PubMed. [Link]
-
Wikipedia. (n.d.). Isothiazolinone. Retrieved from [Link]
- Google Patents. (n.d.). THIAZOLE DERIVATIVES USED AS PI 3 KINASE INHIBITORS - European Patent Office - EP 2240475 B1.
-
Medwin Publishers. (2019, April 30). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. [Link]
-
National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medwinpublisher.org [medwinpublisher.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. escholarship.org [escholarship.org]
- 6. Growth inhibitory and biocidal activity of some isothiazolone biocides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A critical cysteine residue in monoacylglycerol lipase is targeted by a new class of isothiazolinone-based enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. capitalresin.com [capitalresin.com]
- 12. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]
- 13. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ajchem-b.com [ajchem-b.com]
- 16. Thiazole-substituted benzenesulfonamides as inhibitors of 12 human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Common impurities in the synthesis of 3-Methyl-isothiazole-4-sulfonic acid and their removal
The following Technical Support Guide is designed for researchers and process chemists working with 3-Methyl-isothiazole-4-sulfonic acid (MISA) . It focuses on the practical realities of synthesis, impurity profiling, and purification.
Introduction & Synthesis Overview
Welcome to the technical support module for MISA. This compound (CAS 933-85-7) is a critical heterocyclic intermediate, often synthesized via the direct sulfonation of 3-methylisothiazole using oleum or chlorosulfonic acid.
While the reaction appears straightforward, the electron-deficient nature of the isothiazole ring requires harsh conditions (high temperature/strong acid) to effect substitution at the C-4 position. These conditions frequently lead to a specific profile of impurities—ranging from inorganic salts to ring-degradation "tars"—that complicate downstream isolation.
The Reaction Pathway
The standard synthesis relies on Electrophilic Aromatic Substitution (EAS). The 3-methyl group provides weak activation, directing the incoming sulfonyl group primarily to the C-4 position.
Figure 1: Reaction pathway showing the dominant formation of the C-4 isomer and potential divergence into impurities.
Troubleshooting Guide (FAQ Format)
This section addresses the most common "pain points" reported by our users during the workup and isolation phases.
Category A: Reaction Monitoring & Yield
Q1: My reaction mixture has turned into a viscous black tar. What happened? Diagnosis: Thermal decomposition and ring opening. Explanation: Isothiazoles are generally stable, but in the presence of fuming sulfuric acid (oleum) at temperatures exceeding 140-150°C, the ring can cleave. This generates nitriles and elemental sulfur, which polymerize into dark "tars." Corrective Action:
-
Control Exotherm: Ensure dropwise addition of the substrate to the acid (or vice versa) maintains internal temperature <100°C.
-
Temperature Ceiling: Do not exceed 120°C during the "cooking" phase. Monitor reaction progress by HPLC rather than relying on fixed time intervals.
Q2: I have low conversion of 3-methylisothiazole. Can I add more oleum? Diagnosis: Acid concentration depletion. Explanation: As the reaction proceeds, water is generated (or SO3 is consumed), dropping the acid strength. Below a certain acidity (approx. 90% H2SO4), the isothiazole ring becomes fully protonated at the nitrogen, which strongly deactivates the ring against further electrophilic attack. Corrective Action: Use a larger excess of SO3 (20-30% oleum) initially. Adding oleum mid-reaction is risky due to exotherms; it is better to optimize the initial stoichiometry (typically 2.5 - 3.0 equiv of SO3).
Category B: Impurity Removal[1]
Q3: My product contains >20% inorganic sulfate (Na2SO4) after neutralization. How do I remove it? Diagnosis: Co-precipitation of salts during salting-out. Explanation: MISA is highly water-soluble (zwitterionic character). Neutralizing the acid mass with NaOH and trying to crystallize often drags down sodium sulfate. Corrective Action:
-
Method A (Lab Scale): Use Barium Carbonate (BaCO3) for neutralization. BaSO4 precipitates quantitatively and can be filtered off, leaving the soluble barium salt of MISA. Subsequent treatment with exactly 1 equiv of H2SO4 regenerates the free acid MISA.
-
Method B (Scale-up): Use Ion Exchange Chromatography (see Protocol 1 below).
Q4: HPLC shows a small peak at RRT 1.1. Is this the 5-isomer? Diagnosis: Regioisomer contamination (3-methyl-isothiazole-5-sulfonic acid). Explanation: While the 3-methyl group directs to position 4, the 5-position is electronically available. If the reaction runs "hot" (thermodynamic control) or if the steric bulk of the sulfonating agent is low, 5-sulfonation increases. Corrective Action: This isomer is difficult to remove chemically. Recrystallization from water/ethanol (90:10) is usually effective, as the 4-isomer packs better and crystallizes first.
Detailed Impurity Profile
Understanding your enemy is the first step to removal. Below is the profile of common impurities in MISA synthesis.
| Impurity Type | Origin | Solubility Profile | Removal Strategy |
| Sulfuric Acid (H2SO4) | Excess reagent | Miscible in water/alcohol | Calcium/Barium precipitation or Anion Exchange. |
| 3-Methylisothiazole | Unreacted Starting Material | Soluble in organics (DCM, EtOAc); Moderate in water | Solvent Wash: Wash the acidic aqueous quench with DCM before neutralization. |
| Inorganic Salts (Na2SO4) | Neutralization by-product | Highly water soluble; Insoluble in EtOH | Ethanol Precipitation: Dissolve crude in min. water, pour into excess EtOH. Salts precipitate; MISA stays in solution. |
| Regioisomer (5-SO3H) | Competitive substitution | Similar to Product | Fractional Crystallization: 4-isomer is typically less soluble in acidic water than the 5-isomer. |
| Degradation Tars | Ring opening/Polymerization | Insoluble in water (mostly) | Carbon Treatment: Filtration through activated charcoal/Celite. |
Validated Purification Protocols
Protocol 1: Isolation via Ion Exchange (Desalting)
Best for removing inorganic sulfates and isolating the free acid form.
Materials:
-
Strongly Acidic Cation Exchange Resin (e.g., Amberlite® IR120 or Dowex® 50W), H+ form.
-
Column (glass or polypropylene).
Procedure:
-
Loading: Dilute the crude reaction mass (quenched in ice water) to approx. 10% w/v.
-
Binding: Pass the solution through the resin column. The MISA (zwitterionic) and inorganic cations (Na+) will interact. However, if the solution is highly acidic, MISA may pass through while Na+ is retained.
-
Alternative (Anion Exchange): Use a weak base resin (e.g., Amberlyst A21). The sulfonic acid binds to the resin; H2SO4 and salts pass through or compete. Elute MISA with dilute NH4OH or HCl depending on resin type.
-
-
Preferred "Desalting" Method (Non-binding):
-
Use Retardation Ion Exchange or Exclusion Chromatography .
-
Pass crude neutral solution over a hydrophobic resin (like SP207 or C18 flash cartridge).
-
Inorganic salts elute with the void volume (water wash).
-
MISA (organic character) is retained slightly longer.
-
Elution: Switch to 5-10% Methanol/Water to elute pure MISA.
-
Protocol 2: The "Calcium/Alcohol" Workup (Standard Lab Method)
Best for removing H2SO4 without expensive resins.
-
Quench: Pour the sulfonation mass (oleum + MISA) onto crushed ice.
-
Lime Treatment: Add Calcium Carbonate (CaCO3) until pH ~6-7.
-
Reaction: H2SO4 + CaCO3 → CaSO4 (Precipitate) + CO2 + H2O.
-
Reaction: 2 MISA + CaCO3 → Ca(MISA)2 (Soluble) + CO2 + H2O.
-
-
Filtration: Filter off the insoluble Calcium Sulfate (Gypsum) cake. Wash cake with hot water.
-
Concentration: Evaporate the filtrate (containing Ca-MISA) to dryness.
-
Acidification (Optional): To get free acid, redissolve in min. water and add exactly 1 equiv of H2SO4. Filter off the new CaSO4 precipitate.[1]
-
Final Polish: Recrystallize the residue from Ethanol/Water (95:5). MISA crystallizes; remaining inorganic traces stay in the mother liquor.
Analytical Validation (HPLC)
Do not rely on TLC, as sulfonic acids streak heavily on silica.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-Aq), 4.6 x 150mm, 3.5µm. Note: Use a column compatible with 100% aqueous mobile phase.
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (Suppresses ionization of -SO3H for retention).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0% B (Hold 5 min) -> 30% B (over 15 min). MISA is very polar and elutes early.
-
Detection: UV @ 254 nm (Isothiazole ring absorption).
Decision Logic for Purification
Use this flowchart to determine the best workup based on your crude mixture's status.
Figure 2: Decision tree for selecting the appropriate workup method based on impurity profile.
References
-
Sigma-Aldrich. (n.d.). 3-Methyl-isothiazole-4-sulfonic acid Product Sheet. Retrieved from
-
ChemicalBook. (2022). Synthesis and Properties of Isothiazole Derivatives. Retrieved from
-
Google Patents. (1966). Process for the purification of sulfonic acids (US3496224A). Retrieved from
-
ResearchGate. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances. Retrieved from
-
Rohm and Haas (Dow). (1974). Process for the preparation of 3-isothiazolones (US3849430A).[2] [Note: Describes precursor chemistry relevant to ring stability]. Retrieved from
Sources
Degradation pathways of 3-Methyl-isothiazole-4-sulfonic acid under experimental conditions
[1]
Subject: Stability Profiling, Degradation Pathways, and Analytical Troubleshooting for 3-Methyl-isothiazole-4-sulfonic Acid. Document ID: TS-MISA-2024-V1 Audience: Analytical Chemists, Formulation Scientists, and Drug Metabolism (DMPK) Researchers.[1]
Executive Summary & Chemical Context[2][3][4][5][6][7][8]
3-Methyl-isothiazole-4-sulfonic acid (MISA) is a highly polar, aromatic heterocycle.[1] Unlike its non-aromatic precursors (such as the biocide 2-methyl-4-isothiazolin-3-one or MIT), the isothiazole ring in MISA possesses significant resonance stability.[1] Consequently, it does not undergo rapid hydrolysis under ambient conditions.
Degradation of MISA typically requires high-energy inputs (UV photolysis) or harsh chemical environments (advanced oxidation, extreme acidic desulfonation).[1] This guide addresses the challenges in forcing its degradation and, conversely, the difficulty in retaining this polar analyte during HPLC analysis.
Analytical Troubleshooting (The "Hidden" Issue)
Before studying degradation, you must be able to detect the compound. A common support ticket we receive is: "I cannot retain MISA on my C18 column, and my mass balance is low."
Root Cause: The sulfonic acid group (
Troubleshooting Workflow: Method Selection
Use the following decision tree to select the correct stationary phase.
Figure 1: Analytical decision matrix for retaining polar sulfonic acids. Note that Ion-Pairing reagents suppress MS ionization and should be avoided if LC-MS is the goal.[1]
Degradation Pathways[1][9]
Unlike isothiazolinones (which rely on N-S bond cleavage for biocidal activity), the isothiazole-4-sulfonic acid scaffold is chemically robust.[1] Degradation generally follows three specific pathways.
Pathway A: Oxidative Ring Opening (Primary Route)
Under oxidative stress (e.g.,
-
Mechanism: Electrophilic attack on the sulfur or nitrogen, destabilizing the aromaticity.
-
End Products: Sulfate (
), Ammonium ( ), Acetic Acid, Formic Acid.[1]
Pathway B: Photolytic Decomposition
Isothiazoles absorb UV light strongly. Direct photolysis leads to the homolytic cleavage of the S-N bond.
-
Observation: Solutions may turn yellow/brown due to the formation of elemental sulfur or polysulfides before complete mineralization.
Pathway C: Desulfonation (Acidic Hydrolysis)
This is a reversible reaction. High temperature and strong acid can drive the sulfonic acid group off the ring, yielding 3-methylisothiazole.
-
Reaction:
Figure 2: Mechanistic degradation map of MISA. Note that oxidative cleavage is irreversible, while desulfonation requires specific forcing conditions.[1]
Experimental Protocols: Forced Degradation
To validate your analytical method or study impurity fate, use these specific conditions. Standard "generic" conditions often fail to degrade this stable molecule.
Protocol 1: Oxidative Stress (Recommended)[1]
-
Objective: Simulate degradation by peroxides in formulation excipients.
-
Reagents: 30% Hydrogen Peroxide (
).[1] -
Procedure:
-
Prepare a 1 mg/mL solution of MISA in water.
-
Add
to a final concentration of 3% to 10%. -
Incubate at 60°C for 4–24 hours. (Ambient temperature may show no change).
-
Quenching: Use Catalase or Sodium Sulfite before injection to prevent column damage.
-
Protocol 2: Hydrolytic Stress (Acid/Base)[1]
-
Objective: Prove stability (or lack thereof).
-
Acid: 1N HCl at 80°C for 24 hours. Expect <5% degradation (Desulfonation).[1]
-
Base: 1N NaOH at 80°C for 24 hours. Expect <10% degradation (Ring opening).[1]
-
Note: If MISA degrades rapidly in base, check for contamination with isothiazolinone precursors (MIT), which are base-labile.[1]
-
Summary of Expected Results
| Stress Condition | Expected Degradation | Major Degradant | Notes |
| Acid (0.1N HCl, RT) | None (< 1%) | N/A | Highly stable.[1] |
| Acid (1N HCl, 80°C) | Low (5-10%) | 3-Methylisothiazole | Desulfonation mechanism.[1] |
| Base (0.1N NaOH, RT) | None (< 1%) | N/A | Ring is aromatic and stable.[1] |
| Oxidation (3% H2O2) | Moderate (10-30%) | Sulfates, aliphatic acids | Requires heat to initiate.[1] |
| Photolysis (UV) | High (> 50%) | Complex mixture | Solutions may discolor.[1] |
Frequently Asked Questions (FAQ)
Q1: I see a peak eluting at the solvent front (dead time). Is this MISA?
A: Likely, yes. On a standard C18 column, MISA has no retention (
Q2: Is MISA mutagenic? A: While specific toxicology data should be verified in your safety dossier, sulfonic acids of simple heterocycles are generally less reactive than their isothiazolinone precursors (which are sensitizers). However, MISA is a structural analog to metabolites of known biocides; handle as a potential irritant.
Q3: Can I use UV detection? A: Yes. The isothiazole ring has a UV maximum, typically around 240–260 nm . However, if the ring opens (degradation), UV absorbance usually drops significantly or shifts to lower wavelengths (<210 nm), making detection of degradants difficult without a Universal Detector (CAD/ELSD) or MS.
References
-
Isothiazole Chemistry & Stability
-
Analytical Methods for Sulfonic Acids
-
Degradation of Isothiazolinone Precursors
-
Phototransformation Data
Sources
- 1. isothiazole.com [isothiazole.com]
- 2. medwinpublisher.org [medwinpublisher.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. helixchrom.com [helixchrom.com]
- 5. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis & Optimization of 3-Methyl-isothiazole-4-sulfonic Acid Derivatives
Ticket ID: ISO-SULF-404 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Reaction Conditions for 3-Methyl-isothiazole-4-sulfonic Acid & Sulfonyl Chloride
Executive Summary
The synthesis of 3-methyl-isothiazole-4-sulfonic acid and its downstream derivatives (primarily sulfonamides) presents a unique set of challenges due to the specific electronic properties of the 1,2-thiazole ring. Unlike benzene derivatives, the isothiazole core is electron-deficient, requiring forcing conditions for electrophilic substitution (sulfonation). However, the N–S bond is chemically labile and prone to cleavage under nucleophilic or strongly basic conditions, creating a narrow "Goldilocks" operating window.
This guide provides optimized protocols, mechanistic insights, and troubleshooting workflows to maximize yield and purity.
Module 1: The Core Reaction (Chlorosulfonation)
The most direct route to functional derivatives is the conversion of 3-methylisothiazole to 3-methylisothiazole-4-sulfonyl chloride . Direct sulfonation to the acid is possible but often results in a zwitterionic species that is difficult to isolate.
Optimized Protocol
Reaction Type: Electrophilic Aromatic Substitution (
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (
or Ar line). -
Cooling: Charge neat Chlorosulfonic acid (6.0 eq) and cool to 0°C .
-
Addition: Add 3-Methylisothiazole dropwise over 30 minutes. Critical: The reaction is exothermic. Maintain internal temp < 10°C.
-
Ramp: Allow the mixture to warm to room temperature (RT) for 1 hour, then gradually heat to 90–100°C over 2 hours.
-
Reaction: Stir at 100°C for 4–6 hours. Monitor by TLC (mini-workup required: quench aliquot in MeOH to form methyl ester).
-
Quench: Cool to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temp < 5°C to prevent hydrolysis of the chloride back to the acid.
-
Extraction: Extract immediately with DCM or EtOAc. Wash with cold brine. Dry over
.[1]
Mechanistic Insight & Causality
-
Why C4? The C4 position is the most electron-rich site on the isothiazole ring (similar to the C4 of pyridine-N-oxide or C5 of thiazole), making it the only viable site for electrophilic attack.
-
Why High Temp? The isothiazole ring is deactivated (electron-poor). Initial addition at 0°C forms an N-complex which further deactivates the ring. Heating breaks this complex and provides the activation energy for the substitution.
-
Why Excess Acid? Chlorosulfonic acid acts as both solvent and reagent. Excess is required to push the equilibrium toward the sulfonyl chloride and prevent the formation of the sulfonic acid anhydride.
Module 2: Derivative Synthesis (Sulfonamidation)
Once the sulfonyl chloride is secured, converting it to a sulfonamide is the standard pathway for drug discovery.
Optimized Protocol
Reagents: Sulfonyl Chloride (1.0 eq), Amine (1.1 eq), Base (2.5 eq), Solvent (DCM or THF).
Step-by-Step Workflow:
-
Dissolve the amine and base in anhydrous DCM at 0°C.
-
Add a solution of 3-methylisothiazole-4-sulfonyl chloride in DCM dropwise.
-
Base Selection Rule: Use Pyridine or DIPEA . Avoid hydroxide bases (NaOH/KOH) or strong nucleophiles which can attack the sulfur of the ring (S1) rather than the sulfonyl group, leading to ring opening.
-
Stir at RT for 2–4 hours.
Data: Base Selection Impact
| Base | pKa (conj. acid) | Yield (%) | Primary Side Product | Recommendation |
| Pyridine | 5.2 | 85-92% | None | Highly Recommended |
| TEA/DIPEA | 10.7 | 78-85% | Hydrolysis (trace) | Good |
| NaOH (aq) | 15.7 | <30% | Ring Opening (Nitrile formation) | DO NOT USE |
| 10.3 | 60-70% | Sulfonic Acid (Hydrolysis) | Moderate |
Module 3: Visualization & Logic Pathways
Reaction Pathway Diagram
The following diagram illustrates the synthetic flow and the critical "Danger Zones" where the isothiazole ring is vulnerable.
Caption: Figure 1. Synthetic pathway for 3-methylisothiazole-4-sulfonamides, highlighting the critical divergence points for hydrolysis and ring destruction.
Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic logic flow for troubleshooting common synthetic failures in isothiazole functionalization.
Module 4: Troubleshooting & FAQ
Q1: My reaction mixture turned into a black tar during chlorosulfonation. What happened?
-
Diagnosis: Thermal decomposition. While isothiazoles require heat to react, rapid heating of the reaction mixture (especially with thionyl chloride present) can cause runaway exotherms.
-
Fix: Ensure the "ramp" phase is respected. Do not plunge the flask directly into a 100°C oil bath. Use a programmable hotplate to ramp at 1°C/min.
Q2: I cannot isolate the sulfonyl chloride; it seems to disappear during the aqueous quench.
-
Diagnosis: Rapid hydrolysis. Isothiazole-4-sulfonyl chlorides are less stable than their benzene counterparts.
-
Fix:
-
Use ice-cold water for the quench.
-
Extract immediately (within < 2 minutes of quenching).
-
Alternatively, use a "reverse quench": Pour the reaction mixture onto a slurry of DCM/Ice, so the product extracts into the organic layer instantly as it forms.
-
Q3: The NMR shows a loss of the singlet at ~9.2 ppm (C5-H).
-
Diagnosis: Ring opening. The C5 proton is diagnostic for the isothiazole ring. If this signal is lost or shifted significantly upfield, the N-S bond has likely been cleaved by a nucleophile.
-
Fix: Ensure your amine coupling step is strictly anhydrous and does not use hydroxide bases.
References
-
Wooldridge, K. R. H. (1972). The Chemistry of Isothiazoles. Advances in Heterocyclic Chemistry, 14, 1-43. Link
-
Clerici, F., Gelmi, M. L., Pellegrino, S., & Pocar, D. (2016). Chemistry of Isothiazoles. Topics in Heterocyclic Chemistry. Link
-
Sigma-Aldrich. (n.d.). 3-Methyl-isothiazole-4-sulfonic acid Product Page. Link
-
Alam, M. A., et al. (2019).[2] A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Med & Analy Chem Int J, 3(2).[2][3] Link
Sources
Side reactions to consider when working with 3-Methyl-isothiazole-4-sulfonic acid
Current Status: Operational Ticket ID: T-ISO-004-SULF Subject: Troubleshooting Side Reactions & Stability Profiles
Welcome to the Technical Support Center
You are accessing the master troubleshooting repository for 3-Methyl-isothiazole-4-sulfonic acid (MISA) .[1] This guide is designed for medicinal chemists and process engineers encountering unexpected impurities or yield losses.
Unlike robust carbocycles (e.g., benzene), the isothiazole core is a "pseudo-aromatic" system with a specific vulnerability: the Nitrogen-Sulfur (N-S) bond . When combined with a strong electron-withdrawing group (EWG) at C4, the reactivity profile shifts drastically.[1]
Module 1: Critical Reactivity Map
Before proceeding with troubleshooting, review the stability logic of the scaffold. The molecule has three distinct "Failure Modes" based on reaction conditions.
Figure 1: Primary failure modes for 3-Methyl-isothiazole-4-sulfonic acid based on reaction environment.[1]
Module 2: Troubleshooting & FAQs
Category A: Ring Integrity (The N-S Bond Vulnerability)
Q: I attempted a reductive amination elsewhere in the molecule using H₂/Pd-C, but the isothiazole ring disappeared. What happened?
Diagnosis: Reductive Ring Cleavage.
The N-S bond in isothiazoles is the weakest link (bond energy approx. 50-60 kcal/mol).[1] Standard hydrogenation conditions (H₂, Pd/C, or Raney Nickel) will cleave this bond, destroying aromaticity and resulting in
Corrective Protocol:
-
Avoid Heterogeneous Catalysts: Do not use Pd/C or Raney Ni.
-
Alternative Reductants: Use selective hydride donors like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride at controlled pH.[1] These typically spare the isothiazole ring while reducing imines/aldehydes.[1]
-
Chemical Causality: The sulfur atom poisons noble metal catalysts, often stalling the reaction and prompting chemists to increase temperature/pressure, which guarantees ring opening.
Q: My reaction with a strong nucleophile (Cyanide/Thiolate) yielded a complex mixture of acyclic thio-compounds.
Diagnosis: Nucleophilic Ring Opening (S1 Attack). Unlike pyridines where nucleophiles attack carbon, "soft" nucleophiles often attack the Sulfur (S1) atom of the isothiazole. This triggers a cascade where the N-S bond breaks, leading to ring opening.
-
Mechanism: Nucleophile
S1 Attack N-S Cleavage Formation of cis-thiocyano-enamines (if CN is used).[1]
Category B: C5-Position Reactivity (Base Sensitivity)
Q: I treated the molecule with n-BuLi to perform a metal-halogen exchange, but recovered a dark tar.
Diagnosis: C5 Deprotonation & Fragmentation.
The C5 proton (adjacent to Sulfur) is significantly acidic (
-
The Trap: Bases like n-BuLi or LDA will deprotonate C5.[1] While 5-lithioisothiazoles can be stable at -78°C, they are thermally fragile.[1] Above -60°C, the lithiated species undergoes a retro-electrocyclic ring opening to form a reactive alkyne-thiolate species, which rapidly polymerizes.[1]
Corrective Protocol:
-
Temperature Control: Maintain reaction temperature strictly below -78°C .
-
Base Selection: If possible, use non-nucleophilic bases (e.g., LiTMP) or magnesium-based reagents (TurboGrignard) which are "softer" and less prone to causing fragmentation.[1]
-
Electrophile Quench: Ensure the electrophile is added immediately after deprotonation; do not age the anion.[1]
Category C: Sulfonyl Chloride Activation [1][2][3]
Q: I tried converting the sulfonic acid to the sulfonyl chloride using neat Thionyl Chloride (
Diagnosis: Thermal Decomposition & Desulfonation.
Isothiazole-4-sulfonic acids are zwitterionic and highly insoluble in non-polar solvents.[1] Refluxing in neat
Optimized Protocol: The Vilsmeier-Haack Activation Do not use neat thionyl chloride.[1] Use a catalytic carrier system.[1][4]
Step-by-Step Methodology:
-
Solvent: Suspend the sulfonic acid in anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) .[1]
-
Catalyst: Add DMF (Dimethylformamide) (5-10 mol%).[1]
-
Reagent: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.
-
Why? This forms the Vilsmeier chloro-iminium species, which activates the sulfonic acid under mild conditions (Room Temp) without requiring the harsh heat of refluxing thionyl chloride.
-
-
Monitoring: Watch for gas evolution (
). Reaction is usually complete when gas evolution ceases.[1]
Module 3: Data Summary & Stability Table
| Reaction Condition | Risk Level | Primary Side Reaction | Mechanistic Cause |
| H₂ / Pd-C | Critical | Ring Cleavage | Hydrogenolysis of N-S bond |
| n-BuLi (> -60°C) | Critical | Fragmentation/Polymerization | C5-Lithiation |
| Aq.[1] NaOH (pH > 12) | Moderate | Ring Hydrolysis | Nucleophilic attack at C5 or S1 |
| SOCl₂ (Reflux) | High | Desulfonation | Acid-catalyzed thermal cleavage |
| Electrophilic Subst. | Low | None (C4 blocked) | Ring is deactivated by Sulfonic acid |
Module 4: Decision Logic for Functionalization
Use this flow to determine the safe operating window for your specific transformation.
Figure 2: Operational safety logic for planning synthesis involving 3-Methyl-isothiazole-4-sulfonic acid.
References
-
Isothiazole Ring Stability & Cleavage
-
Lithiation & Fragmentation Mechanisms
-
Sulfonyl Chloride Synthesis & Side Reactions
-
General Isothiazole Reactivity
Sources
- 1. 3-Methylisothiazole | C4H5NS | CID 12747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 3. CN1156441C - A kind of preparation method of sulfonyl chloride aromatic hydrocarbon - Google Patents [patents.google.com]
- 4. Reductive Cleavage of C-X or N-S Bonds Catalyzed by Super Organoreductant CBZ6 [organic-chemistry.org]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. Isothiazole synthesis [organic-chemistry.org]
- 7. medwinpublisher.org [medwinpublisher.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Resolving peak tailing in the HPLC analysis of 3-Methyl-isothiazole-4-sulfonic acid
Ticket ID: #MISA-HPLC-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Resolving Peak Tailing and Retention Issues for 3-Methyl-isothiazole-4-sulfonic Acid
Executive Summary & Root Cause Analysis
The Analyte: 3-Methyl-isothiazole-4-sulfonic acid is a highly polar, strong acid.
-
Structural Challenges: It contains a sulfonic acid group (
) with a pKa typically , meaning it remains permanently ionized (anionic) across the entire standard HPLC pH range (2–8). -
The Isothiazole Ring: Contains a nitrogen atom that, while less basic due to the electron-withdrawing sulfonate, can still engage in secondary hydrogen bonding with residual silanols on silica columns.
The Problem:
Peak tailing in this molecule is rarely a simple "column age" issue. It is usually a symptom of retention mechanism failure . On standard C18 columns, this molecule elutes near the void volume (
Troubleshooting Q&A: Field Scenarios
Scenario A: "I am using a C18 column with 0.1% TFA, but the peak elutes immediately and tails."
Diagnosis: Phase Collapse / Lack of Retention. Standard C18 columns cannot retain small, fully ionized sulfonates. The "tailing" you see is likely hydrodynamic dispersion because the analyte is traveling at the same speed as the mobile phase.
Solution: Switch to HILIC or Mixed-Mode WAX. Do not waste time optimizing a standard C18 method. You need a mechanism that retains polar anions.
-
Option 1 (Recommended): HILIC (Hydrophilic Interaction Liquid Chromatography) [3][4]
-
Why: Retains polar analytes via a water-rich layer on the particle surface.
-
Column: Zwitterionic (ZIC-HILIC) or Amide-based stationary phase.
-
Mobile Phase: High organic (e.g., 90% Acetonitrile) with 10–20 mM Ammonium Acetate (pH 5.8).
-
-
Option 2: Mixed-Mode WAX (Weak Anion Exchange)
-
Why: Combines reverse-phase hydrophobicity with an electropositive surface to retain the sulfonate anion.
-
Scenario B: "I switched to an 'AQ' (Aqueous Stable) C18, but the peak is still asymmetrical ( )."
Diagnosis: Ionic Repulsion or Secondary Silanol Activity. Even on AQ columns, the negatively charged sulfonate can be repelled by residual negative charges on the silica surface (anion exclusion), or the nitrogen in the ring is interacting with acidic silanols.
Solution: Increase Ionic Strength. Weak buffers (e.g., 0.1% Formic Acid) are insufficient to mask these interactions.
-
Action: Switch to a 20–50 mM Phosphate Buffer (if using UV) or Ammonium Formate (if using MS).
-
Mechanism: Higher salt concentration compresses the electrical double layer (Debye length), masking the electrostatic repulsion between the analyte and the silica surface.
Scenario C: "The peak shape degrades only after running 50+ injections."
Diagnosis: Metal Contamination. Sulfonic acids and isothiazole rings can act as chelators for trace metals (Iron, Nickel) leached from the HPLC stainless steel system or frits. This creates "chelation tailing."
Solution: Passivation and Additives. [5]
-
Action: Add 5 mM EDTA (for UV methods) or Medronic Acid (for LC-MS) to Mobile Phase A.
-
System Check: Flush the system with 30% Phosphoric Acid (overnight) to passivate stainless steel surfaces.
Validated Experimental Protocols
Protocol 1: HILIC Method (The Modern Standard)
Best for LC-MS compatibility and maximum retention.
| Parameter | Specification | Rationale |
| Column | Zwitterionic HILIC or Amide (2.1 x 100 mm, 1.7–3 µm) | Zwitterionic phases provide electrostatic retention for the sulfonate without strong repulsion. |
| Mobile Phase A | 20 mM Ammonium Acetate in Water (pH 5.8) | Provides counter-ions to stabilize peak shape. |
| Mobile Phase B | 100% Acetonitrile | Creates the organic environment necessary for HILIC partitioning. |
| Isocratic Mode | 10% A / 90% B | High organic content forces the polar analyte into the aqueous layer on the column surface. |
| Sample Diluent | 90% Acetonitrile / 10% Buffer A | CRITICAL: Injecting in 100% water will cause "solvent washout" and destroy peak shape. |
Protocol 2: Ion-Pairing Chromatography (The Legacy Fix)
Use only if HILIC is unavailable. Note: This dedicates the column permanently to this method.
-
Mobile Phase A: 10 mM Tetrabutylammonium hydroxide (TBAOH) + 10 mM Phosphate Buffer, adjusted to pH 6.0 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 10 minutes.
-
Mechanism: The TBA cation (
) pairs with the sulfonate anion ( ), forming a neutral, hydrophobic complex that retains well on C18.
Visual Troubleshooting Guide
The following logic tree outlines the decision process for resolving peak tailing specific to sulfonic acids.
Caption: Decision tree for diagnosing peak tailing in polar acidic analytes. Blue nodes represent diagnostic checks; Green nodes represent validated solutions.
References
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A.
-
Phenomenex Technical Guide. (2025). Troubleshooting Peak Tailing in HPLC.
- Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Refer to Chapter on Ion-Pairing).
-
Sigma-Aldrich. (2025). Analysis of Polar Compounds with Ion Pair Reagents.
-
SIELC Technologies. (2022). HPLC Method for Analysis of Sulfonic acids.[6]
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]
Identifying and characterizing byproducts in 3-Methyl-isothiazole-4-sulfonic acid reactions
Ticket ID: ISO-SUP-93385 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: Navigating the Stability of Isothiazole Sulfonates
Welcome to the technical support hub for 3-Methyl-isothiazole-4-sulfonic acid (CAS 933-85-7) . As researchers, we often treat heterocyclic sulfonic acids as robust scaffolds. However, the isothiazole ring—unlike its more stable cousins, thiophene or thiazole—possesses a unique N–S bond lability that creates specific "silent" byproducts during synthesis and storage.
This guide moves beyond standard datasheets to address the causality of failure modes in your workflow, specifically focusing on regioselectivity issues, hydrolytic instability, and analytical challenges.
Module 1: Reaction Landscape & Byproduct Formation
To troubleshoot effectively, we must first map the "Danger Zones" of the synthesis. The standard route involves electrophilic sulfonation of 3-methylisothiazole. While the 4-position is electronically favored, the reaction environment drives specific impurity profiles.
The Mechanistic Pathway
Electrophilic aromatic substitution (SEAr) on 3-methylisothiazole is directed to the C-4 position due to the combined directing effects of the ring heteroatoms.
-
The Nitrogen Effect: Deactivates the ring but directs incoming electrophiles to C-4.
-
The Sulfur Effect: Generally directs to C-5 (alpha), but in the isothiazole system, C-4 is the kinetic product for sulfonation.
Critical Failure Mode (Ring Opening): The N–S bond is susceptible to nucleophilic attack. If your workup involves strong bases (pH > 10) or high temperatures in the presence of nucleophiles, the ring cleaves, forming aminovinyl nitriles or sulfides .
Visualization: Reaction & Degradation Pathways
The following diagram illustrates the primary synthesis route and the divergence points for common byproducts.
Figure 1: Reaction landscape showing the kinetic product (C-4 sulfonation) and critical degradation pathways involving ring opening and desulfonation.
Module 2: Troubleshooting Guide (Q&A)
This section addresses specific observations reported by users in the field.
Q1: "My LC-MS shows a mass consistent with the product (M+H 180), but the NMR integration is off. What is happening?"
Diagnosis: You likely have the 5-sulfonic acid regioisomer or a salt contaminant.
-
The Science: While C-4 is favored, high temperatures (>150°C) during sulfonation can increase the thermodynamic C-5 isomer.
-
The Fix: Check the proton NMR coupling.
-
4-Isomer (Target): The remaining ring proton is at C-5 . It usually appears as a singlet or a quartet (weak coupling to the methyl group).
-
5-Isomer (Impurity): The remaining proton is at C-4 .
-
Differentiation: The C-5 proton is typically deshielded (downfield, ~8.5–9.0 ppm) compared to the C-4 proton (~7.5–8.0 ppm) due to the adjacent sulfur atom.
-
Q2: "I see a new peak appearing during basic extraction/workup. Is it a salt?"
Diagnosis: This is likely Ring Opening Degradation .
-
The Science: Isothiazoles are notoriously sensitive to base. Hydroxide ions attack the sulfur atom, cleaving the N–S bond. This forms acyclic cis-3-thiocyano-acrylonitriles or related enaminonitriles.
-
The Fix:
-
Immediate Action: Neutralize your solution immediately.
-
Protocol Change: Avoid pH > 9. If you need to remove acids, use weak bases like NaHCO3 or ion-exchange resins (Amberlyst A21) rather than NaOH or KOH.
-
Q3: "The product disappears upon heating in dilute acid."
Diagnosis: Protode-sulfonation (Hydrolysis).
-
The Science: Sulfonation is reversible. Heating a sulfonic acid in dilute aqueous acid can drive the equilibrium back to the starting material (3-methylisothiazole) and sulfuric acid.
-
The Fix: Remove water via lyophilization or azeotropic distillation (toluene) rather than heating aqueous solutions to dryness.
Module 3: Analytical Protocols & Characterization
Quantifying sulfonic acids is difficult due to their high polarity (poor retention on C18) and UV activity.
1. HPLC Method Development
Standard C18 columns often result in "dead volume" elution for sulfonic acids. Use the following "Field-Proven" conditions.
| Parameter | Recommendation | Rationale |
| Column | HILIC (Hydrophilic Interaction) or Polar-Embedded C18 (e.g., Waters T3, Phenomenex Luna Omega) | Sulfonic acids require polar stationary phases or aqueous-compatible phases to retain. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) | Buffering is critical. Acidic pH suppresses ionization of silanols but keeps the sulfonate ionized. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Detection | UV @ 254 nm | The isothiazole ring has reasonable absorbance here. |
| Warning | Avoid Ion-Pairing Reagents (e.g., TBAOH) if using MS | Ion-pairing agents ruin Mass Specs. If using UV only, TBAOH is excellent for retention. |
2. NMR Interpretation Guide (DMSO-d6)
Use this table to validate your structure against potential byproducts.
| Compound | Methyl Shift (ppm) | Ring Proton Shift (ppm) | Multiplicity |
| 3-Methyl-isothiazole (SM) | ~2.40 | C4-H: ~7.00 C5-H: ~8.50 | C4/C5 doublets (J ~4-5 Hz) |
| 4-Sulfonic Acid (Product) | ~2.60 | C5-H: ~8.80 - 9.00 | Singlet (or broad q) |
| 5-Sulfonic Acid (Impurity) | ~2.55 | C4-H: ~7.60 - 7.80 | Singlet |
| Ring-Opened Nitrile | Variable | Olefinic protons < 6.5 | Complex/Broad |
3. Workflow Logic for Impurity ID
Follow this logic tree to identify unknown peaks in your chromatogram.
Figure 2: Logic flow for identifying impurities based on Mass Spectrometry and NMR data.
References
-
Isothiazole Chemistry & Reactivity
-
Synthesis of Isothiazole Deriv
-
Analytical Characterization of Sulfon
- Title: Analysis of Sulfonic Acids by HPLC
- Source: Chrom
- Context: Protocols for handling polar acidic species using HILIC and ion-suppression techniques.
-
URL:[Link]
-
Commercial Substance D
Sources
- 1. medwinpublisher.org [medwinpublisher.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) The chemistry of isothiazoles [academia.edu]
- 7. researchgate.net [researchgate.net]
- 8. isothiazole.com [isothiazole.com]
- 9. Isothiazole synthesis [organic-chemistry.org]
- 10. 3-Methyl-isothiazole-4-sulfonic acid | 933-85-7 [sigmaaldrich.com]
- 11. 5-アミノ-3-メチル-イソチアゾール 塩酸塩 | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
Performance of 3-Methyl-isothiazole-4-sulfonic acid in bioassays versus other isothiazole derivatives
Therefore, to provide our audience of researchers, scientists, and drug development professionals with a valuable and data-supported resource, we have broadened the scope of this guide. We will now present a comparative analysis of the bioassay performance of various classes of isothiazole derivatives for which robust experimental data exists. This will include an examination of how different substituents on the isothiazole ring influence their biological activity, providing insights that can inform future research and development in this area.
Introduction to Isothiazoles: A Scaffold of Diverse Bioactivity
Isothiazoles are five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This aromatic ring system is a versatile scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The reactivity of the isothiazole ring and the ability to introduce a variety of substituents at different positions have led to the development of numerous compounds with potent fungicidal, antibacterial, antiviral, anticancer, and enzyme-inhibitory properties.[3][4]
The mechanism of action of many bioactive isothiazoles involves their ability to react with thiols, leading to the inactivation of essential enzymes in target organisms.[5] This reactivity is influenced by the electronic properties of the substituents on the isothiazole ring.
Comparative Bioassay Performance of Isothiazole Derivatives
The following sections will delve into the performance of different classes of isothiazole derivatives in various bioassays, supported by experimental data from peer-reviewed studies.
Antifungal Activity
Isothiazole derivatives have been extensively studied for their potent antifungal activity, particularly in the agricultural sector.
A study on isothiazole-thiazole derivatives demonstrated significant in vivo activity against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans.[1][6][7] For instance, compound 6u from this series exhibited exceptional potency, with EC50 values of 0.046 mg/L and 0.20 mg/L against P. cubensis and P. infestans, respectively.[1][6] This activity is believed to be mediated through the inhibition of oxysterol-binding protein (ORP).[1][6]
In another study, novel phenylthiazole derivatives containing an acylhydrazone moiety were synthesized and evaluated for their antifungal activity. Several of these compounds showed potent activity against Magnaporthe oryzae, the causative agent of rice blast. For example, compound E26 had an EC50 of 1.29 µg/mL, which was superior to the commercial fungicide Isoprothiolane (EC50 = 3.22 µg/mL).[8]
| Compound/Derivative Class | Fungal Species | Bioassay Type | Performance Metric (EC50/IC50/MIC) | Reference |
| Isothiazole-Thiazole Derivative (6u) | Pseudoperonospora cubensis | in vivo | 0.046 mg/L | [1][6] |
| Isothiazole-Thiazole Derivative (6u) | Phytophthora infestans | in vivo | 0.20 mg/L | [1][6] |
| Phenylthiazole-Acylhydrazone (E26) | Magnaporthe oryzae | Mycelium Growth Inhibition | 1.29 µg/mL | [8] |
| 3,4-Dichloroisothiazoles | Various plant pathogens | Systemic Acquired Resistance | Induces SAR | [1][3][6][9] |
Antibacterial Activity
The isothiazole scaffold is also a key component of many antibacterial agents. Their efficacy is often attributed to the disruption of essential cellular processes in bacteria.
For example, a series of 3-methylbenzo[d]thiazol-methylquinolinium derivatives were synthesized and showed strong antibacterial activities against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[10] These compounds are believed to act by inhibiting the bacterial cell division protein FtsZ.[10]
Another study on 5-acetyl-4-methylthiazole derivatives investigated their mode of action as antimicrobial agents. The results suggested that these compounds increase the permeability of the microbial cell membrane, leading to cell death.[11]
| Compound/Derivative Class | Bacterial Species | Bioassay Type | Performance Metric (MIC) | Reference |
| 3-methylbenzo[d]thiazol-methylquinolinium derivative (A2) | MRSA | Broth microdilution | Lower than methicillin and vancomycin | [10] |
| 5-acetyl-4-methyl-2-(3,4-dichloroaniline)-1,3-thiazole (T3) | S. aureus, S. typhi | Crystal violet uptake | 49.4% and 67.2% uptake at 4xMIC | [11] |
Anticancer Activity
The isothiazole nucleus is present in several compounds with promising anticancer activity. These derivatives often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival.
A study on N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives revealed significant antiproliferative activity against various cancer cell lines.[12][13] For instance, one of the derivatives showed potent activity against the human biphenotypic B cell myelomonocytic leukemia MV4-11 cell line.[12][13]
Novel thiazole derivatives have also been investigated as PI3K/mTOR dual inhibitors, a promising strategy in cancer therapy.[14] Compounds 3b and 3e from this study induced G0-G1 phase cell cycle arrest and apoptosis in leukemia HL-60(TB) cells.[14]
| Compound/Derivative Class | Cancer Cell Line | Bioassay Type | Performance Metric (IC50) | Reference |
| 5-chloro-3-methylisothiazole-4-carbohydrazide derivative | MV4-11 (Leukemia) | MTT Assay | Potent antiproliferative activity | [12][13] |
| Thiazole derivative (3b) | Leukemia HL-60(TB) | PI3Kα Inhibition | Similar to alpelisib | [14] |
| Thiazole derivative (3b) | Leukemia HL-60(TB) | mTOR Inhibition | Weaker than dactolisib | [14] |
Antiviral Activity
Several isothiazole derivatives have demonstrated promising antiviral properties. Research has shown activity against a range of viruses, including picornaviruses and HIV.[3] One study highlighted a 3-methylthio-5-(4-OBn-phenyl)-4-isothiazolecarbonitrile derivative with a broad spectrum of action against picornaviruses.[3]
| Compound/Derivative Class | Virus | Bioassay Type | Performance Metric (Selectivity Index) | Reference |
| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | Poliovirus 1 | Cell-based assay | 223 | [3] |
| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | Poliovirus 1 | Cell-based assay | 828 | [3] |
Experimental Protocols
Mycelium Growth Rate Method for Antifungal Activity
This protocol is a standard method for assessing the in vitro antifungal activity of compounds.
Objective: To determine the concentration of a test compound that inhibits the mycelial growth of a fungus by 50% (EC50).
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Fungal strain of interest
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the PDA medium to 50-60 °C and add the test compound to achieve the desired final concentrations. Also, prepare a control plate with the solvent only.
-
Pour the PDA-compound mixture into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing fungal colony.
-
Incubate the plates at the optimal temperature for the specific fungus until the mycelial growth in the control plate reaches at least two-thirds of the plate diameter.
-
Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.
-
Determine the EC50 value by probit analysis of the inhibition percentages at different concentrations.
Signaling Pathways and Mechanisms of Action
The diverse bioactivities of isothiazole derivatives stem from their ability to interact with various biological targets.
Inhibition of FtsZ in Bacteria
Certain isothiazole derivatives, such as the 3-methylbenzo[d]thiazol-methylquinolinium compounds, have been shown to target the bacterial cell division protein FtsZ. FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, which is crucial for bacterial cytokinesis. Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual cell death.
Caption: Inhibition of FtsZ polymerization by isothiazole derivatives.
Induction of Systemic Acquired Resistance (SAR) in Plants
Some isothiazole derivatives, like 3,4-dichloroisothiazoles, can induce systemic acquired resistance (SAR) in plants. SAR is a long-lasting, broad-spectrum resistance to secondary infections by pathogens. This is often mediated through the salicylic acid (SA) signaling pathway, leading to the expression of pathogenesis-related (PR) proteins.
Caption: Induction of SAR in plants by isothiazole derivatives.
Conclusion
The isothiazole scaffold is a cornerstone in the development of a wide array of biologically active compounds. While data on the specific bioactivity of 3-Methyl-isothiazole-4-sulfonic acid is currently limited in the public domain, the broader family of isothiazole derivatives continues to demonstrate significant potential in antifungal, antibacterial, anticancer, and antiviral applications. The performance of these derivatives is highly dependent on their substitution patterns, which modulate their electronic properties, steric hindrance, and interaction with biological targets. Future research into novel isothiazole derivatives, including sulfonated analogs, will undoubtedly uncover new therapeutic and agricultural applications for this versatile heterocyclic system.
References
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Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 2018. [Link]
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Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. PubMed Central, 2018. [Link]
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Discovery of Novel Isothiazole, 1,2,3-Thiadiazole, and Thiazole-Based Cinnamamides as Fungicidal Candidates. Journal of Agricultural and Food Chemistry, 2019. [Link]
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Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. ResearchGate, 2018. [Link]
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Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives. PubMed, 2018. [Link]
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The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. PubMed, 2019. [Link]
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Isothiazole derivatives as antiviral agents. PubMed, 1998. [Link]
- Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture.
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The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. MDPI, 2019. [Link]
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A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers, 2019. [Link]
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New Approaches for the Synthesis of 2,3,5,6-Tetrahydrobenzo[d]thiazole Derivatives and their Anti-Proliferative, c-Met Enzymatic Activity and Tyrosine Kinases Inhibitions. Bentham Science, 2022. [Link]
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A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate, 2019. [Link]
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Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Publishing, 2026. [Link]
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Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Publishing, 2022. [Link]
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Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Scientific & Academic Publishing, 2012. [Link]
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Synthesis of isothiazole derivatives with potential biological activity. PubMed, 1993. [Link]
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Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. Taylor & Francis Online, 2025. [Link]
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A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar, 2019. [Link]
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Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. PubMed, 2018. [Link]
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MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Malaysian Journal of Fundamental and Applied Sciences, 2021. [Link]
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI, 2022. [Link]
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Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Publishing, 2018. [Link]
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Isothiazole synthesis. Organic Chemistry Portal. [Link]
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Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. MDPI, 2023. [Link]
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Phenothiazine, thiazolium and sulfonic acid functionalized hybrid materials and their applications in electronics. kluedo - University of Klagenfurt, 2012. [Link]
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Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. MDPI, 2020. [Link]
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2,2′-Azino-Bis-(3-Ethyl-Benzthiazoline-6-Sulfonic Acid) Solution. MP Biomedicals. [Link]
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Methyl-3-isothiazolone. PubChem, National Institutes of Health. [Link]
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The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI, 2021. [Link]
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Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. ResearchGate, 2020. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Methyl-isothiazole-4-sulfonic acid (MISA)
Introduction
In the landscape of pharmaceutical development and quality control, the analytical methods we employ are the bedrock of our confidence in product quality, safety, and efficacy. For novel entities such as 3-Methyl-isothiazole-4-sulfonic acid (MISA), a potential impurity or degradation product of isothiazolinone-based active pharmaceutical ingredients (APIs), establishing robust analytical procedures is not merely a regulatory requirement; it is a scientific imperative. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. This guide provides an in-depth, experience-driven comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE)—for the quantification of MISA.
The core of this guide is a detailed exploration of a cross-validation protocol. As defined by the International Council for Harmonisation (ICH) guidelines, cross-validation is used to demonstrate that two or more analytical procedures can be used for the same intended purpose[2]. This process is critical when transferring a method between laboratories or when a secondary method is needed to confirm results from a primary method, thereby ensuring data integrity across the product lifecycle[3][4]. Our discussion will be grounded in the principles outlined in ICH Q2(R2), which provides a comprehensive framework for the validation of analytical procedures[5][6].
Methodology 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Experience: The Rationale Behind the Method
RP-HPLC is the workhorse of pharmaceutical analysis for its robustness, versatility, and high resolving power. For a polar, ionizable compound like MISA, which possesses a sulfonic acid moiety (pKa < 2), a reversed-phase approach with a polar-embedded or polar-endcapped C18 column is a logical starting point. This choice mitigates the poor retention often seen with highly polar analytes on traditional C18 phases. An acidic mobile phase is employed to suppress the ionization of the sulfonic acid group, enhancing retention and improving peak shape. We will use a phosphate buffer for its excellent buffering capacity in the low pH range. Detection is straightforward via UV spectrophotometry, leveraging any chromophore in the isothiazole ring structure.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
-
Chemicals and Reagents:
-
MISA Reference Standard (Purity ≥ 99.5%).
-
Acetonitrile (HPLC grade).
-
Potassium phosphate monobasic (KH₂PO₄, analytical grade).
-
Phosphoric acid (85%, analytical grade).
-
Water (Milli-Q® or equivalent).
-
-
Chromatographic Conditions:
-
Column: Waters Atlantis T3 C18, 4.6 x 150 mm, 3 µm, or equivalent.
-
Mobile Phase A: 20 mM KH₂PO₄ in water, pH adjusted to 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm (or determined via UV scan).
-
Run Time: 15 minutes.
-
-
Standard and Sample Preparation:
-
Diluent: Mobile Phase A.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of MISA Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired range (e.g., 1.0 - 100 µg/mL).
-
Sample Preparation: Dilute the test sample with the diluent to bring the expected MISA concentration within the calibration range. Filter through a 0.45 µm PVDF syringe filter before injection.
-
HPLC Workflow Diagram
Caption: High-level workflow for the HPLC-UV analysis of MISA.
Methodology 2: Capillary Electrophoresis (CE)
Expertise & Experience: The Rationale Behind the Method
Capillary Electrophoresis is an exceptionally powerful separation technique for charged species, making it an ideal orthogonal method for a sulfonic acid like MISA[7]. The separation is based on the differential migration of analytes in an electric field. For MISA, which will be anionic over a wide pH range, we will use a reversed polarity setup (anode at the detection end). This approach, combined with the electroosmotic flow (EOF), provides rapid and highly efficient separations. CE offers the advantages of minimal solvent consumption, high theoretical plate counts, and a completely different separation mechanism from HPLC, which is the cornerstone of a robust cross-validation.
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
-
Instrumentation:
-
Capillary Electrophoresis system with a DAD detector, temperature-controlled capillary cartridge, and autosampler.
-
Data acquisition and processing software.
-
-
Chemicals and Reagents:
-
MISA Reference Standard (Purity ≥ 99.5%).
-
Sodium tetraborate (Borax, analytical grade).
-
Boric acid (analytical grade).
-
Sodium hydroxide (0.1 N and 1.0 N solutions).
-
Water (Milli-Q® or equivalent).
-
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary, 50 µm i.d., 60 cm total length (51.5 cm to detector).
-
Background Electrolyte (BGE): 50 mM Borate buffer, pH 9.2.
-
Voltage: -25 kV (Reversed polarity).
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection Wavelength: 275 nm.
-
Run Time: 10 minutes.
-
-
Capillary Conditioning (for a new capillary):
-
Flush with 1.0 N NaOH for 20 min.
-
Flush with water for 10 min.
-
Flush with BGE for 15 min.
-
Daily Start-up: Flush with 0.1 N NaOH (5 min), water (5 min), and BGE (10 min).
-
-
Standard and Sample Preparation:
-
Diluent: Water.
-
Standard Stock Solution (1000 µg/mL): Prepared as per the HPLC method, but using water as the diluent.
-
Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution in water (e.g., 1.0 - 100 µg/mL).
-
Sample Preparation: Dilute the test sample with water to bring the expected MISA concentration within the calibration range. Filter if necessary.
-
Capillary Electrophoresis Workflow Diagram
Caption: High-level workflow for the Capillary Electrophoresis analysis of MISA.
Cross-Validation Protocol: HPLC vs. CE
The objective of this cross-validation is to demonstrate that the CE method produces results that are accurate, precise, and specific in comparison to the validated HPLC method for the quantification of MISA. The validation characteristics are chosen in accordance with ICH Q2(R1)/Q2(R2) guidelines[1][5].
Cross-Validation Workflow
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A Comparative Benchmarking Guide to the Synthesis of 3-Methylisothiazole-4-sulfonic Acid
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is of paramount importance. 3-Methylisothiazole-4-sulfonic acid is a valuable building block, and its synthesis can be approached through several strategic pathways. This guide provides an in-depth technical comparison of two primary methodologies: the direct sulfonation of a pre-formed isothiazole ring and a multi-step approach involving the initial construction of the isothiazole core followed by functionalization. This document aims to equip scientists with the necessary data and insights to select the most appropriate synthetic route for their specific needs, considering factors such as yield, scalability, and operational complexity.
Introduction to 3-Methylisothiazole-4-sulfonic Acid
The isothiazole ring is a significant pharmacophore found in a variety of biologically active compounds.[1] The introduction of a sulfonic acid group at the 4-position of the 3-methylisothiazole core can enhance aqueous solubility and provide a handle for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules. The selection of a synthetic strategy to access this compound can have a profound impact on the overall efficiency and cost-effectiveness of a research or development program.
Method A: Direct Sulfonation of 3-Methylisothiazole
This approach represents the most direct route to the target compound, leveraging the aromaticity of the isothiazole ring to facilitate electrophilic substitution.[2] The primary sulfonating agent for this transformation is oleum (fuming sulfuric acid), a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid.[3]
Reaction Mechanism
The sulfonation of 3-methylisothiazole with oleum proceeds via a classic electrophilic aromatic substitution mechanism. The highly electrophilic SO₃, abundant in oleum, is attacked by the electron-rich isothiazole ring, preferentially at the C4 position. This is followed by rearomatization to yield the sulfonic acid product.
Experimental Protocol: General Procedure for Aromatic Sulfonation with Oleum
Note: This is a general protocol and should be optimized for the specific substrate. Extreme caution must be exercised when handling oleum.[3]
-
Reaction Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The apparatus is fitted with a drying tube to protect the reaction from atmospheric moisture.
-
Charging of Reactants: The flask is charged with 3-methylisothiazole. The dropping funnel is charged with oleum (typically 20-30% free SO₃).
-
Sulfonation: The flask containing the 3-methylisothiazole is cooled in an ice-salt bath to maintain a temperature of 0-5°C. The oleum is added dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated (e.g., to 60-70°C) for a specified period (typically 1-3 hours) to drive the reaction to completion.
-
Work-up: The reaction mixture is cooled in an ice bath and then very cautiously poured onto crushed ice with stirring. The precipitated product is collected by vacuum filtration, washed with cold water, and dried.
Caption: Workflow for the direct sulfonation of 3-methylisothiazole.
Method B: Isothiazole Ring Formation Followed by Sulfonation
Reaction Mechanism
The synthesis of the isothiazole ring from β-iminothiobutyramide involves an oxidative cyclization. An oxidizing agent, such as hydrogen peroxide or chloramine, facilitates the formation of the N-S bond, leading to the aromatic isothiazole ring.[1] The subsequent sulfonation would follow the same electrophilic aromatic substitution mechanism as in Method A.
Experimental Protocol: Synthesis of 5-Amino-3-methylisothiazole (Precursor to 3-Methylisothiazole)
Note: This protocol is adapted from a patented procedure and serves as an example of isothiazole ring formation.[1]
-
Preparation of Oxidizing Agent: An ice-cooled solution of hydrogen peroxide in hydrochloric acid is prepared.
-
Reaction Setup: A jacketed reaction vessel is charged with the acidic hydrogen peroxide solution and cooled.
-
Addition of Precursor: β-iminothiobutyramide is added portion-wise to the stirred oxidizing solution, maintaining a low temperature (below 4°C).
-
Reaction and Work-up: The reaction is stirred for several hours and then worked up by basification with sodium hydroxide followed by extraction with an organic solvent (e.g., ether).
-
Isolation: The product, 5-amino-3-methylisothiazole, is isolated from the organic extracts. This precursor would then require further steps (e.g., deamination to 3-methylisothiazole) before the final sulfonation. A recent patent describes a similar process yielding 5-amino-3-methylisothiazole hydrochloride with a yield of 88%.[4]
Caption: Workflow for the synthesis of a 3-methylisothiazole precursor.
Comparative Analysis
The choice between these two synthetic strategies will depend on a variety of factors, which are summarized below.
| Parameter | Method A: Direct Sulfonation | Method B: Ring Formation & Sulfonation |
| Starting Material | 3-Methylisothiazole | Acyclic precursors (e.g., β-iminothiobutyramide) |
| Number of Steps | 1 | Multiple (Ring formation, purification, deamination, sulfonation) |
| Reported Yield | Up to 97% | Variable, dependent on each step (e.g., 88% for a precursor)[4] |
| Key Reagents | Oleum | Oxidizing agents, various solvents, then oleum |
| Scalability | Potentially challenging due to the highly exothermic nature of oleum reactions and the need for specialized equipment.[5] | Can be more amenable to scale-up as individual steps may be less hazardous, though overall process is longer. |
| Safety Concerns | Oleum is highly corrosive and reacts violently with water, requiring stringent safety protocols.[6] | Involves multiple reagents and intermediates, each with its own safety profile. |
| Flexibility | Limited to the sulfonation of the pre-existing 3-methylisothiazole. | Allows for the introduction of various substituents on the isothiazole ring during the synthesis. |
Discussion and Recommendations
Method A: Direct Sulfonation is an excellent choice when 3-methylisothiazole is readily and economically available. Its primary advantage is the high-yielding, single-step conversion to the desired product. However, the use of oleum presents significant safety and handling challenges, particularly on a larger scale. The highly exothermic nature of the reaction requires precise temperature control to prevent side reactions and ensure safety.[3]
Method B: Ring Formation Followed by Sulfonation offers greater flexibility in terms of substrate scope and allows for the construction of diverse isothiazole derivatives. While it is a multi-step process with a potentially lower overall yield, the individual steps may be more manageable and safer to conduct than a large-scale oleum sulfonation. This approach is particularly valuable when the desired substituted isothiazole is not commercially available. The synthesis of the isothiazole ring can be achieved through various methods, including the one described from β-iminothioamides, as well as from β-ketodithioesters or via cycloaddition reactions.[7][8]
For rapid access to 3-Methyl-isothiazole-4-sulfonic acid on a laboratory scale, with the starting material in hand, Method A is the more efficient route, provided that the necessary safety infrastructure is in place to handle oleum. For process development and the synthesis of a wider range of analogues, Method B provides a more versatile and potentially more scalable, albeit longer, synthetic pathway. The choice will ultimately be guided by the specific project goals, available resources, and the desired scale of operation.
Logical Relationship of Synthetic Choices
Caption: Decision tree for selecting a synthetic method.
References
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- Organic Chemistry Portal. Synthesis of isothiazoles.
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- Chemithon.
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- Kletskov, A. V., et al. (2020). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 52, 159–188.
- Leonori, D., & Ruffoni, A. (2024). Light-driven method simplifies synthesis of complex heterocycles. Chemistry World.
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- Shaaban, S., & El-Hiti, G. A. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. Molecular Diversity, 22(2), 517-542.
- Singh, M. S., & Singh, A. K. (2016). β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS.
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A Senior Application Scientist's Guide to Assessing the Lot-to-Lot Variability of Commercial 3-Methyl-isothiazole-4-sulfonic acid
Introduction: The Imperative of Consistency in Research and Development
In the realms of pharmaceutical research and drug development, the reproducibility of experimental results is paramount. The quality of starting materials and reagents is a foundational pillar upon which this reproducibility rests. 3-Methyl-isothiazole-4-sulfonic acid is a heterocyclic organic compound utilized as a building block in the synthesis of more complex molecules.[1][2] However, like any commercially available chemical, its purity and impurity profile can differ subtly—or significantly—from one manufacturing batch to the next. This lot-to-lot variation is a critical challenge, as it can introduce unforeseen variables into sensitive experiments, leading to inconsistent results, delays in development, and, in the worst cases, compromised clinical outcomes.[3][4]
This guide provides a comprehensive framework for researchers, quality control analysts, and drug development professionals to rigorously assess the lot-to-lot variability of commercial 3-Methyl-isothiazole-4-sulfonic acid. We will move beyond simple certificate of analysis (CoA) comparisons to detail robust, self-validating analytical protocols.[5] The causality behind each experimental choice is explained, empowering you to not only execute these methods but also to understand and interpret the data in a meaningful context. The goal is to establish a reliable baseline for reagent quality, ensuring the long-term consistency and integrity of your scientific work.[6]
The Analytical Gauntlet: A Multi-Pronged Approach to Quality Assessment
A single analytical technique is insufficient to fully characterize a chemical reagent. A holistic assessment requires a suite of orthogonal methods, each providing a unique piece of the puzzle. Our approach integrates chromatographic, spectroscopic, and titrimetric techniques to build a comprehensive quality profile for each incoming lot.
Below is a logical workflow for the qualification of a new lot of 3-Methyl-isothiazole-4-sulfonic acid.
Chromatographic Purity and Impurity Profiling
Chromatography is the cornerstone of purity assessment, offering high-resolution separation of the main compound from process-related impurities and degradation products.[7] We employ two complementary techniques: HPLC for quantification and LC-MS for identification.
High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Causality: A reversed-phase HPLC (RP-HPLC) method is selected due to the polar nature of the sulfonic acid group.[8] By using a C18 stationary phase and an acidified aqueous mobile phase, we can achieve robust retention and excellent peak shape for the analyte. UV detection is chosen for its simplicity and reliability in quantifying the main peak and any UV-active impurities. This method serves as our primary tool for determining purity as a percentage of the total peak area.[9]
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard & Sample Preparation:
-
Prepare a stock solution of a previously qualified "Reference Lot" at 1.0 mg/mL in Mobile Phase A.
-
Prepare samples of each new lot at 1.0 mg/mL in Mobile Phase A. Sonicate briefly to ensure complete dissolution.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-25 min: Equilibrate at 5% B
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main component by area normalization: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Compare the chromatograms of new lots against the reference lot, looking for any new or significantly larger impurity peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Causality: While HPLC-UV quantifies impurities, it doesn't identify them. LC-MS combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[10] This is a self-validating system for impurity identification; it provides the molecular weight of unknown peaks, which is critical for postulating their structures. This is especially important for detecting potentially genotoxic impurities (PGIs) like alkyl sulfonates, which can sometimes be formed during syntheses involving sulfonic acids and alcohols.[11][12]
-
System Preparation:
-
Utilize the same HPLC conditions as described in section 1.1.
-
Mass Spectrometer: Electrospray Ionization (ESI) source, operated in both positive and negative ion modes.
-
Scan Range: 100 - 1000 m/z.
-
-
Analysis:
-
Inject the same sample solutions prepared for the HPLC-UV analysis.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected mass of 3-Methyl-isothiazole-4-sulfonic acid ([M-H]⁻ at m/z 178.2).
-
For each impurity peak observed in the total ion chromatogram (TIC), determine its mass-to-charge ratio (m/z).
-
Use this mass information to hypothesize the structure of the impurity, considering potential starting materials, by-products, and degradation products from the synthetic route.[2]
-
Spectroscopic Identity Confirmation
Spectroscopic methods provide an orthogonal confirmation of the compound's chemical structure. Any significant deviation in the spectrum of a new lot compared to a reference standard is a major red flag.
Proton Nuclear Magnetic Resonance (¹H NMR)
Expertise & Causality: ¹H NMR spectroscopy provides a unique fingerprint of a molecule's structure. It allows for the unambiguous confirmation of the 3-Methyl-isothiazole-4-sulfonic acid structure and can detect and help identify structurally related impurities, sometimes even those not visible by UV-based chromatography.[13] The chemical shift, integration, and multiplicity of the peaks must match the reference standard.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample (reference lot and new lots) in 0.7 mL of Deuterium Oxide (D₂O).
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Analysis:
-
Reference the solvent peak.
-
Confirm the presence of the expected signals: a singlet for the methyl protons and a singlet for the proton on the isothiazole ring.
-
Integrate all signals. The ratio of the integrations should be consistent with the structure.
-
Carefully examine the baseline for any unassigned peaks, which would indicate the presence of impurities. Compare these to the reference lot spectrum.
-
Quantifying Critical Attributes
Water Content by Karl Fischer Titration
Expertise & Causality: Sulfonic acids are often hygroscopic. The water content can vary significantly between lots depending on manufacturing and handling conditions. This is not an impurity in the traditional sense, but it directly impacts the effective concentration of the active molecule. Forgetting to account for water content is a common source of error in preparing stock solutions, leading to non-reproducible results. Karl Fischer titration is the gold standard for accurate water determination.
-
Instrument Setup: Prepare and standardize the Karl Fischer titrator according to the manufacturer's instructions.
-
Sample Analysis: Accurately weigh a suitable amount of the 3-Methyl-isothiazole-4-sulfonic acid sample and add it to the titration vessel.
-
Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument software will calculate the water content as a percentage (w/w). Perform the measurement in triplicate for each lot.
Comparative Data Summary
All analytical data should be compiled into a clear, comparative format. This allows for a quick and objective assessment of each new lot against the established reference standard.
| Parameter | Reference Lot (ID: REF001) | New Lot (ID: LOTT-A23) | New Lot (ID: LOTT-B56) | Acceptance Criteria |
| Appearance | White to off-white solid | Conforms | Light yellow solid | White to off-white solid |
| Purity by HPLC (% Area) | 99.2% | 99.1% | 97.8% | ≥ 98.5% |
| Largest Single Impurity (%) | 0.15% (at RRT 1.2) | 0.18% (at RRT 1.2) | 0.85% (at RRT 1.4) | ≤ 0.20% |
| Total Impurities (%) | 0.80% | 0.90% | 2.20% | ≤ 1.50% |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms, but shows impurity signal at 3.1 ppm | Conforms to reference |
| Water Content (w/w %) | 0.45% | 0.52% | 1.85% | ≤ 1.0% |
| Decision | - | Accept | Reject | - |
RRT = Relative Retention Time
Conclusion and Final Recommendation
The assessment of lot-to-lot variability is not a perfunctory check-box exercise; it is a fundamental component of good scientific practice.[14] Based on the data presented in the summary table, a clear decision can be made. Lot LOTT-A23 shows comparable purity, impurity profile, and water content to the reference lot and meets all pre-defined acceptance criteria. It is therefore accepted for use. Conversely, Lot LOTT-B56 fails on multiple criteria: its purity is below the required threshold, it contains a significant new impurity, and its water content is unacceptably high. This lot must be rejected, and the supplier should be contacted with the supporting data.[6]
By implementing this rigorous, multi-faceted analytical approach, research organizations can safeguard the integrity of their work, minimize experimental variability, and ensure the long-term consistency required for successful drug discovery and development.
References
-
AA Blocks, Inc. (n.d.). 3-Methyl-isothiazole-4-sulfonic acid | 933-85-7. Sigma-Aldrich. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute (CLSI) . (2019). User Verification of Precision and Estimation of Bias; Approved Guideline—Third Edition. CLSI document EP15-A3. CLSI. (Note: Specific document link is behind a paywall, linking to the organization.) [Link]
-
Füzéry, A. K. (2015, June 3). Managing Reagent Lot to Lot Variability. American Association for Clinical Chemistry. Retrieved from [Link]
-
Halasey, S. (2019, May 23). Managing Reagent Variation. Clinical Lab Products. Retrieved from [Link]
-
Ismail, A. A. (2017). Lot-to-Lot Variation. Annals of Clinical Biochemistry, 54(3), 394–396. Retrieved from [Link]
-
SIELC Technologies. (2022, June 16). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]
-
Snell, F. D., & Ettre, L. S. (Eds.). (2010). Encyclopedia of Industrial Chemical Analysis. John Wiley & Sons. (Note: General reference for standard analytical methods.) [Link]
-
Yundt-Pacheco, J. C., & Parvin, C. A. (2019). A practical, software-aided approach for evaluating reagent lot-to-lot variation. Clinical Laboratory News, 45(9). (Note: General reference, linking to the publication.) [Link]
-
Zhou, W., & Yang, S. (2015). Determination of methylisothiazolinone and methylchloroisothiazolinone in cosmetic products by ultra high performance liquid chromatography with tandem mass spectrometry. Journal of separation science, 38(18), 3179–3185. Retrieved from [Link]
-
Elder, D. P., & Teasdale, A. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 19(11), 1437-1450. Retrieved from [Link]
Sources
- 1. CAS 693-90-3: 4-Methylisothiazole | CymitQuimica [cymitquimica.com]
- 2. medwinpublisher.org [medwinpublisher.org]
- 3. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irr.singaporetech.edu.sg [irr.singaporetech.edu.sg]
- 5. 3-Methyl-isothiazole-4-sulfonic acid | 933-85-7 [sigmaaldrich.com]
- 6. clpmag.com [clpmag.com]
- 7. Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications [eureka.patsnap.com]
- 8. helixchrom.com [helixchrom.com]
- 9. benchchem.com [benchchem.com]
- 10. eeer.org [eeer.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. myadlm.org [myadlm.org]
Safety Operating Guide
Personal protective equipment for handling 3-Methyl-isothiazole-4-sulfonic acid
Executive Safety Summary
Immediate Action Required: Treat 3-Methyl-isothiazole-4-sulfonic acid (CAS: 933-85-7) as a Corrosive Solid and a Potential Sensitizer .
This compound presents a dual-hazard profile often underestimated in discovery chemistry:
-
The Sulfonic Acid Moiety: A strong acid capable of causing immediate, irreversible tissue damage (chemical burns) and exothermic reactions upon hydration.[1]
-
The Isothiazole Ring: Structurally related to isothiazolinones (known sensitizers), necessitating strict barrier protection to prevent contact dermatitis or respiratory sensitization.
Do not handle on an open bench. All solid manipulation must occur inside a certified chemical fume hood.
Hazard Profile & Risk Assessment (The "Why")
To select the correct PPE, we must understand the mechanism of injury.
| Hazard Class | Mechanism of Action | Critical Consequence |
| Skin Corrosion (Category 1B) | Protonation of tissue proteins and hydrolysis of lipids. | Rapid, deep-tissue burns; potential for permanent scarring. |
| Serious Eye Damage (Category 1) | Corrosive destruction of the cornea. | Permanent blindness if not flushed immediately. |
| Respiratory Irritation | Acidic dust inhalation damages mucous membranes. | Bronchospasm, pulmonary edema (delayed). |
| Sensitization (Potential) | Haptenization of skin proteins by the isothiazole ring. | Anaphylaxis or severe contact dermatitis upon re-exposure. |
Personal Protective Equipment (PPE) Matrix
Standard lab PPE is insufficient for direct handling of sulfonic acids. The following system is self-validating: if one barrier fails, the secondary barrier prevents exposure.
Hand Protection Strategy
Protocol: Double-Gloving is MANDATORY .
-
Rationale: Sulfonic acids can degrade thin nitrile over time. The outer glove acts as a sacrificial barrier against contamination, while the inner glove protects against permeation during doffing.
| Layer | Material | Thickness | Specification |
| Inner Glove | Nitrile (Accelerator-Free) | 4-5 mil | High dexterity; accelerator-free to reduce contact dermatitis risk. |
| Outer Glove | Nitrile (Extended Cuff) | >6 mil | Teal/Dark Blue color to distinguish from inner glove. The extended cuff must go over the lab coat sleeve. |
| Heavy Handling | Butyl Rubber or Neoprene | >15 mil | Required if handling >100g or concentrated solutions (>1M). |
Body & Eye Protection[2]
| Component | Requirement | Scientific Rationale |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient due to the risk of airborne acidic dust or liquid splash migration. |
| Face Protection | Face Shield (8-inch minimum) | Required during solubilization (exothermic risk) or scale-up (>50g). |
| Body | Lab Coat (100% Cotton or Nomex) | Synthetic blends can melt into skin if an exothermic splash occurs. |
| Apron | Chemical Resistant Apron (Rubber/PVC) | Worn over the lab coat during transfer of stock solutions. |
Operational Workflow: Safe Handling Protocol
This workflow minimizes the "Zone of Exposure" by utilizing engineering controls first.
Step 1: Pre-Operational Check
-
Verify Fume Hood velocity is >100 fpm (0.5 m/s) .
-
Clear the hood deck of incompatible materials (oxidizers, strong bases).
-
Prepare a Neutralization Station inside the hood (Saturated Sodium Bicarbonate solution).
Step 2: Weighing & Transfer (Solid State)
-
The Problem: Static electricity can cause sulfonic acid powder to "jump," creating invisible contamination.
-
The Solution: Use an Antistatic Gun or Ionizer bar on the spatula and weigh boat before transfer.
-
Technique:
-
Place the balance inside the fume hood (or use a powder containment hood).
-
Loosen the container lid slightly before lifting the bottle to equalize pressure.
-
Transfer solid using a plastic or ceramic spatula (avoid metal if possible to prevent corrosion).
-
Immediately wipe the exterior of the stock bottle with a dry tissue, then a damp tissue (neutralize tissue before disposal).
-
Step 3: Solubilization (Liquid State)
-
The Problem: Hydration of sulfonic acids is Exothermic .
-
The Protocol:
-
Pre-chill the solvent (water/methanol) in an ice bath if working on >10g scale.
-
Add the Solid to the Liquid slowly. Never add solvent to the solid bulk.
-
Stir magnetically to dissipate heat hotspots.
-
Step 4: Decontamination (Doffing)
-
Rinse outer gloves with water while still wearing them if splash occurred.
-
Remove outer gloves inside the hood; dispose of them as solid hazardous waste.
-
Inspect inner gloves for breaches.
-
Wash hands with soap and water immediately after removing inner gloves.
Visualizations
Diagram 1: Safe Handling Logic Flow
This diagram illustrates the decision-making process for handling this compound, ensuring no step is skipped.
Caption: Operational logic flow for determining PPE levels and handling sequence based on quantity and risk.
Diagram 2: Emergency Spill Response
A specific protocol for acidic solid/liquid spills.
Caption: Decision tree for responding to solid vs. liquid spills of sulfonic acid derivatives.
Waste Disposal & Neutralization
Never dispose of this compound down the drain.
-
Segregation: Collect all solid waste, contaminated gloves, and weigh boats in a dedicated "Solid Acidic Waste" container.
-
Liquid Waste:
-
If the material is in solution, it should be collected in a "Corrosive Liquid - Acidic" carboy.
-
Optional Pre-treatment:[2] If your facility permits bench-top neutralization, slowly add the solution to a large excess of dilute Sodium Bicarbonate (NaHCO3) or Sodium Hydroxide (NaOH) until pH is neutral (pH 7). Check for precipitation.
-
-
Labeling: Clearly label the waste container with "3-Methyl-isothiazole-4-sulfonic acid - CORROSIVE / TOXIC."
References
-
National Institutes of Health (NIH). (2022). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC. Retrieved February 22, 2026, from [Link]
-
Ansell / Kimberly-Clark. (2024). Chemical Resistance Guide for Nitrile Gloves against Acids. Retrieved February 22, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
